Product packaging for Ethyl 1-methyl-1h-imidazole-2-carboxylate(Cat. No.:CAS No. 30148-21-1)

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Cat. No.: B014745
CAS No.: 30148-21-1
M. Wt: 154.17 g/mol
InChI Key: NOTZYDYZBOBDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 1-methyl-1h-imidazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B014745 Ethyl 1-methyl-1h-imidazole-2-carboxylate CAS No. 30148-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTZYDYZBOBDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401355
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-21-1
Record name 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30148-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-Methylimidazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of Ethyl 1-methyl-1h-imidazole-2-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Core Heterocycle

This compound is a heterocyclic compound built upon the imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH make it a versatile component for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental frameworks crucial for its application in drug discovery and development.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's fundamental identity is the foundation of all subsequent characterization.

Core Identifiers

The essential identification parameters for this compound are summarized below.

PropertyValueSource(s)
CAS Number 30148-21-1[5]
Molecular Formula C₇H₁₀N₂O₂[5][6]
Molecular Weight 154.17 g/mol [5][7]
IUPAC Name ethyl 1-methylimidazole-2-carboxylate[6][8]
Synonyms 1-Methylimidazole-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole[7]
SMILES CCOC(=O)C1=NC=CN1C[8]
InChIKey NOTZYDYZBOBDFE-UHFFFAOYSA-N[8]
Crystallographic and Structural Analysis

The three-dimensional arrangement of a molecule dictates its interaction with biological targets and its solid-state behavior. A single-crystal X-ray study of this compound reveals a nearly planar molecular conformation.[9] The carboxyethyl group exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[9] This planarity has implications for crystal packing and potential π-stacking interactions, which can influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl group, a conformational detail that can affect receptor docking and intermolecular interactions.[9]

Fundamental Physicochemical Properties

These intrinsic properties are critical for predicting the compound's behavior in both chemical and biological systems.

PropertyValueSignificance in Drug DevelopmentSource(s)
Appearance White to light yellow powder or lumpAffects handling, formulation, and quality control.[7]
Melting Point 41 - 48 °CIndicator of purity and lattice energy; important for formulation processes like hot-melt extrusion.[7]
Boiling Point 110 °C at 0.5 mmHgRelevant for purification (distillation) and assessing volatility.[7]
Computed LogP (XLogP3) 1.6Predicts lipophilicity, influencing membrane permeability and absorption.[10]
Topological Polar Surface Area 44.1 ŲCorrelates with hydrogen bonding potential and permeability across biological membranes.[10]

Critical Parameters for Pharmaceutical Development

For a molecule to advance as a drug candidate, a deeper understanding of its behavior in aqueous environments and as a solid is non-negotiable.

Ionization Constant (pKa)

Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH. For this compound, the key ionizable center is the sp² nitrogen (N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it governs solubility, absorption, distribution, and target binding.[3] The pKa of the parent imidazole is approximately 7.1.[3] The N-1 methyl group is weakly electron-donating, which would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value slightly lower than that of unsubstituted imidazole. While no experimental value is reported in the surveyed literature, potentiometric studies on similar N-methylimidazole groups within larger molecules have shown pKa values in the range of 6.3 to 7.2.[11]

Diagram: Protonation Equilibrium

The ionization state of the molecule is determined by the pH of the surrounding environment relative to its pKa.

pKa_Equilibrium Neutral Neutral Form (Favored at pH > pKa) Protonated Protonated Form (Cationic) (Favored at pH < pKa) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Ionization equilibrium of the imidazole ring.

Self-Validating Protocol: Potentiometric pKa Determination

This method provides a definitive experimental pKa value.

  • Preparation: Prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa extrapolated back to 0% co-solvent.

  • Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution continuously.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the pKa is the pH where the second derivative is zero.[11]

  • System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa ≈ 7.2), to validate the experimental setup and methodology.[11]

Aqueous Solubility

Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in drug development. This compound is described as having low solubility in water but being more soluble in organic solvents, which is typical for a small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-dependent; due to the basicity of the imidazole ring, solubility is expected to increase significantly at pH values below its pKa, where the cationic (protonated) form dominates.

Diagram: Thermodynamic Solubility Workflow

This workflow ensures the determination of the true equilibrium solubility, a critical parameter for biopharmaceutical classification.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to buffer vials (pH 1.2, 4.5, 6.8) B Incubate at 37°C with constant agitation (e.g., 24-48 hours) A->B Ensure visible solid remains C Centrifuge/Filter to separate undissolved solid B->C D Extract clear supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E Against calibration curve

Caption: Workflow for Equilibrium Solubility Determination.

Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination

This is the gold-standard method for determining thermodynamic solubility for Biopharmaceutics Classification System (BCS) purposes.[13]

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The goal is to create a saturated solution with a visible amount of remaining solid.[14]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[14]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary (using a filter that does not bind the compound). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15]

  • System Validation: The continued presence of solid material at the end of the experiment validates that equilibrium saturation was achieved.

Solid-State Properties: Polymorphism and Hygroscopicity

Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not static. Different crystal packing arrangements (polymorphs) can have different stabilities, melting points, and, most critically, different solubilities and dissolution rates.[16][17] An unstable polymorph can convert to a more stable, less soluble form during storage, potentially rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and chemical degradation.[18][19] Given that a crystal structure for this compound has been solved, a polymorph screen is a necessary step to de-risk development.[9][20]

Self-Validating Protocol: Polymorph and Hygroscopicity Screening

  • Polymorph Screen:

    • Objective: To discover as many crystalline forms as possible.[17]

    • Methodology: Subject the compound to a wide range of crystallization conditions, including different solvents, temperatures, and cooling rates. Techniques like slurry conversion, solvent evaporation, and anti-solvent addition are employed.

    • Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique forms.[17]

  • Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):

    • Objective: To quantify water uptake as a function of relative humidity (RH).

    • Methodology: Place a small, accurately weighed sample in a DVS instrument. The instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH) at a constant temperature, continuously measuring the change in mass.

    • Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material. Significant water uptake or hysteresis between sorption and desorption cycles can indicate potential physical instability.[19]

Conclusion

This compound presents a physicochemical profile characteristic of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and, most importantly, the presence of an ionizable imidazole ring provide clear handles for modulating properties essential for drug development. The key to unlocking its potential lies in the rigorous experimental determination of its pKa, solubility profile, and solid-state stability. The protocols outlined in this guide provide a robust, self-validating framework for generating the data necessary to make informed decisions, thereby mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

An In-Depth Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in modern organic and medicinal chemistry. Its rigid, planar structure, combined with the electronic properties of the imidazole ring and the reactivity of the carboxylate group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this important molecule, with a focus on the underlying chemical principles and practical methodologies relevant to researchers in the field.

While the broader family of imidazole derivatives has been known since the 19th century, with the first synthesis of the parent imidazole ring by Heinrich Debus in 1858, the specific history of this compound is less definitively documented in early literature.[1] Its emergence is likely tied to the expansion of heterocyclic chemistry in the late 20th century, driven by the search for novel pharmaceutical intermediates.[2] Today, it is recognized as a crucial precursor for a variety of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 30148-21-1[3][4][5]
Molecular Formula C₇H₁₀N₂O₂[3]
Molecular Weight 154.17 g/mol [4][5]
Appearance White to off-white crystalline solid or viscous liquid[2]
IUPAC Name ethyl 1-methylimidazole-2-carboxylate[3]

Spectroscopic Data:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum provides key information for structural verification. Expected signals include those for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the two protons on the imidazole ring (two distinct signals in the aromatic region).[6]

  • ¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group.[6]

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group and vibrations associated with the imidazole ring.

The Evolution of Synthesis: From Classical Methods to Modern Industrial Processes

The synthesis of imidazole-2-carboxylates has evolved significantly, moving from classical, often low-yielding methods to highly optimized, scalable industrial processes.

Early Synthetic Strategies for the Imidazole Core

The foundational methods for constructing the imidazole ring, while not directly producing this compound, set the stage for later, more targeted syntheses. These include:

  • The Debus Synthesis (1858): This pioneering method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1] While historically significant, it generally produces low yields.

  • The Radiszewski Synthesis: An improvement on the Debus method, this approach also utilizes a dicarbonyl, an aldehyde, and ammonia.

  • The Marckwald Synthesis: This route involves the cyclization of an α-aminoketone with a cyanate or related reagent.

These early methods provided the fundamental understanding of imidazole ring formation, paving the way for the development of more sophisticated and regioselective synthetic strategies.

Modern Synthetic Protocols for this compound

Current synthetic approaches are characterized by their efficiency, scalability, and high yields. A prominent and industrially relevant method involves the direct carboxylation of 1-methyl-1H-imidazole.

A Japanese patent outlines a robust and scalable process for the synthesis of imidazole-2-carboxylate derivatives, including the title compound.[7] This method highlights the importance of carefully controlled reaction conditions to achieve high yields, a critical factor in industrial production.[7]

Experimental Protocol: Synthesis from 1-methyl-1H-imidazole (Adapted from patent literature) [7]

Objective: To synthesize this compound via direct carboxylation of 1-methyl-1H-imidazole.

Reaction Scheme:

G 1-methyl-1H-imidazole 1-methyl-1H-imidazole reagents + EtO(CO)Cl + Et3N Acetonitrile, -20°C to RT 1-methyl-1H-imidazole->reagents EtO(CO)Cl Ethyl Chloroformate Et3N Triethylamine Product This compound reagents->Product

A modern synthesis of this compound.

Materials:

  • 1-methyl-1H-imidazole

  • Ethyl chloroformate

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere: A three-necked flask is thoroughly dried and placed under an inert atmosphere of argon or nitrogen.

  • Initial Charge: Acetonitrile and a specific amount of ethyl chloroformate are added to the flask and the solution is cooled to -20°C.

  • Reagent Addition: A solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile is prepared separately. This solution is then added dropwise to the cooled ethyl chloroformate solution over a defined period, maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • Work-up: Ethanol and water are added to the reaction mixture to dissolve any precipitate that has formed.

  • Analysis and Purification: An aliquot of the homogenous solution can be taken for analysis (e.g., HPLC) to determine the yield. The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the ethyl chloroformate.

  • Low Temperature: The initial low temperature (-20°C) is critical for controlling the exothermicity of the reaction and minimizing the formation of byproducts. Adding the 1-methyl-1H-imidazole solution dropwise also helps in managing the reaction rate and temperature.

  • Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Applications in Drug Discovery and Development

The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.[8][9] this compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.

While specific examples of marketed drugs that directly use this compound as a starting material can be proprietary, the broader class of imidazole carboxylates are well-documented as key intermediates. For instance, a structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a crucial intermediate in the synthesis of Olmesartan , an angiotensin II receptor antagonist used to treat high blood pressure.[10] The synthetic strategies employed for these related molecules often provide valuable insights for the utilization of this compound.

Furthermore, patent literature indicates that imidazole-2-carboxylic acid ester derivatives are valuable as synthetic intermediates for compounds with antiviral activity .[7] This highlights the potential of this compound in the development of new therapeutic agents against viral infections.

The following diagram illustrates the general workflow of utilizing an imidazole intermediate in a drug development pipeline.

G A Synthesis of This compound B Functional Group Transformation A->B Ester hydrolysis, amidation, etc. C Coupling with Other Moieties B->C D Lead Compound Synthesis C->D E Biological Screening (e.g., Antiviral Assays) D->E F Lead Optimization E->F

General workflow for the use of imidazole intermediates in drug discovery.

Conclusion

This compound has transitioned from a specialized chemical entity to a readily accessible and highly valuable building block in synthetic and medicinal chemistry. Its importance is underscored by the development of efficient and scalable synthetic processes that can meet the demands of industrial applications. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and potential applications is crucial for the design and creation of the next generation of therapeutic agents. The continued exploration of the reactivity of this versatile imidazole derivative will undoubtedly lead to the discovery of new and innovative bioactive molecules.

References

Spectroscopic data (NMR, IR, MS) of Ethyl 1-methyl-1h-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 1-methyl-1h-imidazole-2-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of novel chemical entities. This guide provides a detailed exploration of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₇H₁₀N₂O₂) is a substituted imidazole, a class of compounds known for a wide range of biological activities. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for quality control purposes. Its molecular weight is 154.17 g/mol .

The structure, presented below, consists of a 1-methyl-imidazole ring substituted at the 2-position with an ethyl carboxylate group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, and the ethyl ester group.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Imidazole H-4~7.0-7.5Doublet1H
Imidazole H-5~7.0-7.5Doublet1H
N-CH₃~3.8-4.0Singlet3H
O-CH₂-CH₃~4.2-4.4Quartet2H
O-CH₂-CH₃~1.2-1.4Triplet3H

Causality Behind Expected Shifts:

  • Imidazole Protons: The protons on the imidazole ring are in an electron-deficient aromatic system, leading to their downfield chemical shifts. The specific substitution pattern will influence their exact positions.

  • N-Methyl Protons: The methyl group attached to the nitrogen is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

  • Ethyl Ester Protons: The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a significant downfield shift to around 4.2-4.4 ppm. These protons will be split into a quartet by the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet further upfield, typically around 1.2-1.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune_shim Tune and shim insert->tune_shim acquire Acquire spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase integrate Integration phase->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (ppm)
C=O (Ester)~160-165
C-2 (Imidazole)~140-145
C-4 (Imidazole)~125-130
C-5 (Imidazole)~120-125
N-CH₃~35-40
O-CH₂-CH₃~60-65
O-CH₂-CH₃~14-16

Causality Behind Expected Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Imidazole Carbons: The carbons of the imidazole ring are aromatic and will resonate in the aromatic region of the spectrum. The carbon at the 2-position, being attached to two nitrogen atoms and the ester group, will be the most downfield of the ring carbons.

  • Alkyl Carbons: The N-methyl carbon and the carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-observe pulse sequence, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)~3100-3000Medium
C-H stretch (aliphatic)~3000-2850Medium
C=O stretch (ester)~1735-1750Strong
C=N stretch (imidazole)~1650-1550Medium
C-O stretch (ester)~1300-1000Strong

Interpretation of Key Peaks:

  • C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-H Stretches: The presence of both aromatic and aliphatic C-H stretches will be observed.

  • C=N and C=C Stretches: The imidazole ring will show characteristic stretching vibrations in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place sample on ATR crystal background Acquire background spectrum place_sample->background sample_scan Acquire sample spectrum background->sample_scan subtract Background subtraction sample_scan->subtract analyze Analyze peaks subtract->analyze

Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation of its elemental composition.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 154, corresponding to the molecular weight of this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₁₀N₂O₂).

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z = 109.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment corresponding to the 1-methyl-imidazole cation.

    • Cleavage of the ethyl group from the ester would result in a loss of 29 mass units.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the analyte.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Summary of Spectroscopic Data

TechniqueKey Data and Interpretation
¹H NMR Signals for imidazole, N-methyl, and ethyl protons with characteristic chemical shifts and multiplicities, confirming the hydrogen environment.
¹³C NMR Resonances for all seven unique carbons, including the ester carbonyl and imidazole ring carbons, confirming the carbon skeleton.
IR Strong C=O stretch for the ester, along with aromatic and aliphatic C-H stretches, confirming the presence of key functional groups.
MS Molecular ion peak at m/z = 154, with fragmentation patterns corresponding to the loss of ester-related fragments, confirming the molecular weight and structural components.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, validates the chemical structure and purity of the compound. This in-depth spectroscopic analysis is an indispensable component of the research and development process for any new chemical entity.

The Versatile Building Block: A Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of CAS 30148-21-1 for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for other functional groups.[1] This five-membered aromatic heterocycle is a fundamental component of biologically crucial molecules like the amino acid histidine and purine bases in DNA.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, makes it a privileged scaffold in drug design. Within this important class of compounds, Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS Number: 30148-21-1) emerges as a particularly valuable and versatile synthetic intermediate.

This technical guide offers a comprehensive overview of this compound, moving beyond a simple recitation of its properties to provide an in-depth analysis of its synthesis, characterization, reactivity, and applications. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key building block.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental properties. This compound is a stable, yet reactive, molecule whose characteristics are summarized below.

PropertyValueSource(s)
CAS Number 30148-21-1[2][3]
Molecular Formula C₇H₁₀N₂O₂[2][3]
Molecular Weight 154.17 g/mol [2]
IUPAC Name ethyl 1-methylimidazole-2-carboxylate[3]
Synonyms 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole, 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester[4][5]
Appearance Solid[6]
Solubility Soluble in dichloromethane, ether, ethyl acetate, and methanol

Synthesis and Mechanistic Considerations

The strategic placement of the ester group at the C2 position, adjacent to the N-methylated nitrogen, makes this compound a desirable synthetic target. Several synthetic routes have been developed, with the choice of method often depending on the scale, available starting materials, and desired purity.

Method 1: Carboxylation of 1-Methylimidazole

A prevalent method for the synthesis of 2-carboxy-substituted imidazoles involves the direct carboxylation of the imidazole ring. This approach leverages the acidity of the proton at the C2 position. A general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Workup 1-Methylimidazole 1-Methylimidazole Deprotonation Deprotonation 1-Methylimidazole->Deprotonation Base Base Base->Deprotonation Ethyl Chloroformate Ethyl Chloroformate Nucleophilic_Attack Nucleophilic_Attack Ethyl Chloroformate->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Forms C2-anion Product_Formation Ethyl 1-methyl-1H- imidazole-2-carboxylate Nucleophilic_Attack->Product_Formation Purification Purification Product_Formation->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for this transformation is described in Japanese patent JP2017066077A.[7] The key steps are as follows:

  • Reaction Setup: A solution of 1-methylimidazole and a suitable base, such as triethylamine, is prepared in an aprotic solvent like acetonitrile.

  • Acylation: The solution is cooled to a low temperature (e.g., -20 °C), and ethyl chloroformate is added dropwise. The low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as TLC or LC-MS.

  • Workup and Isolation: The reaction is quenched, typically with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is then purified, often through column chromatography or recrystallization, to yield the final product.

The causality behind this experimental design lies in the enhanced nucleophilicity of the C2 carbon of 1-methylimidazole upon deprotonation by a base. The resulting imidazolyl anion readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester. The choice of a non-nucleophilic base like triethylamine is critical to prevent competitive reactions with the ethyl chloroformate.

Structural Characterization and Spectroscopic Analysis

Unambiguous characterization of the molecular structure is paramount for its use in further synthetic applications.

X-Ray Crystallography

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[6] The analysis reveals a nearly planar molecule. The carboxyethyl group is only slightly twisted (by 4.43°) relative to the plane of the imidazole ring. A noteworthy conformational feature is that the carbonyl unit of the ester is oriented anti to the N-methyl group of the imidazole ring. This spatial arrangement can influence the molecule's crystal packing and its interactions in solution.

Spectroscopic Data

The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.

TechniqueKey Features and Expected Data
¹H NMR Characteristic signals for the imidazole ring protons, the N-methyl group (singlet), and the ethyl ester group (quartet and triplet).
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound is observed, confirming its elemental composition.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected.

Publicly available spectral data from sources like PubChem and ChemicalBook can be used as a reference.[4][8]

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex, high-value molecules. Its bifunctional nature, possessing both the imidazole core and a reactive ester group, allows for a variety of subsequent chemical transformations.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular emphasis on the development of drugs targeting neurological disorders.[5] Imidazole-containing compounds have been investigated as positive allosteric modulators of the α1β2γ2GABA-A receptor, a target for treating a range of neurological conditions.[9] The ester functional group of this compound can be readily converted to amides, hydrazides, or other derivatives, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. For example, imidazole-based compounds have shown potential as inhibitors of monoamine oxidase B (MAO-B), a therapeutic target for Parkinson's disease.[10]

Start Ethyl 1-methyl-1H- imidazole-2-carboxylate Amidation Amidation with R¹R²NH Start->Amidation Hydrazinolysis Reaction with Hydrazine Start->Hydrazinolysis Reduction Reduction of Ester Start->Reduction Final_Products Diverse Pharmaceutical Leads (e.g., Amides, Hydrazides, Alcohols) Amidation->Final_Products Hydrazinolysis->Final_Products Reduction->Final_Products

Caption: Synthetic utility in pharmaceutical lead generation.

Catalysis and Materials Science

Beyond pharmaceuticals, the imidazole moiety is a well-established ligand in coordination chemistry.[5] The nitrogen atoms of the imidazole ring can coordinate to a wide range of metal centers. This compound can be used to synthesize more complex ligands, where the ester group can be modified to introduce additional coordinating atoms or to attach the ligand to a solid support. These resulting metal-ligand complexes can function as catalysts in various organic transformations, enhancing reaction rates and selectivity.[5]

In materials science, this compound can be incorporated into the structure of polymers and coatings to impart specific properties such as improved thermal stability or durability.[5]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

GHS Hazard Classification:

  • Acute Toxicity, Oral: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable building block for the creation of novel pharmaceuticals, catalysts, and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to effectively harness the potential of this important molecule.

References

An In-Depth Technical Guide to Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 30148-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to the scientific community. The document details its core molecular and physicochemical properties, outlines a representative synthetic protocol and methods for analytical characterization, and explores its applications in research and development, particularly within medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals who utilize specialized heterocyclic building blocks in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted imidazole derivative. The strategic placement of the ester group at the C2 position and the methyl group on the N1 nitrogen makes it a versatile and stable intermediate for further chemical elaboration. Its fundamental identifiers and properties are crucial for its application in experimental design.

Key Identifiers:

  • IUPAC Name: ethyl 1-methylimidazole-2-carboxylate[1]

  • CAS Number: 30148-21-1[1][2]

  • Molecular Formula: C₇H₁₀N₂O₂[1][2][3][4]

  • Synonyms: 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester[1][3]

The compound's physical characteristics dictate its handling, storage, and reaction conditions. It typically presents as a white crystalline solid.[3] A summary of its key quantitative properties is provided below.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Molecular Weight 154.17 g/mol [2][3]
Exact Mass 154.074227566 Da [3][4]
Melting Point 43-45 °C [3]
Boiling Point 110 °C @ 0.5 Torr [3]
Density 1.1 ± 0.1 g/cm³ [3]
Appearance White Crystalline Solid [3]
XLogP3 0.6 [3]

| Topological Polar Surface Area | 44.1 Ų |[3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, but a common and logical approach involves the N-methylation of its precursor, Ethyl 1H-imidazole-2-carboxylate. This strategy is efficient because the precursor itself can be synthesized from readily available starting materials.[5] The subsequent methylation step is typically a standard alkylation reaction.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for deprotonating the imidazole nitrogen, which can then act as a nucleophile. Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and can effectively solvate the resulting sodium salt. Methyl iodide serves as a common and effective methylating agent.

Illustrative Synthetic Protocol

The following is a representative, step-by-step methodology for the synthesis of the title compound.

Objective: To synthesize this compound via N-methylation of Ethyl 1H-imidazole-2-carboxylate.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-2-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Deprotonation: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: This step must be performed slowly and at a reduced temperature to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: Allow the mixture to stir at 0 °C for 30-60 minutes. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is crucial for separating the product from any unreacted starting material or potential N3-alkylated isomers. This step is a self-validating measure to ensure the high purity required for subsequent applications.

Synthesis Workflow Diagram

G A Precursor: Ethyl 1H-imidazole-2-carboxylate B Reaction: N-Methylation (e.g., MeI, NaH in THF) A->B Step 1: Deprotonation C Aqueous Workup (Quenching & Extraction) B->C Step 2: Alkylation & Quench D Purification (Column Chromatography) C->D Step 3: Isolation E Final Product: This compound D->E Step 4: Purity Confirmation

Caption: Illustrative workflow for synthesizing this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all proton environments. Expected signals include a triplet and a quartet for the ethyl ester protons, a singlet for the N-methyl protons, and two distinct signals for the imidazole ring protons. ¹³C NMR would further confirm the carbon skeleton. Spectral data for this compound is available in public databases.[1][6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 154. GC-MS data indicates a top peak at m/z 109, which likely corresponds to a key fragment, providing structural confirmation.[1]

  • Crystallography: The conformation and absolute structure of the molecule in its solid state can be unequivocally determined by X-ray crystallography. Crystal structure data for this compound is available and has been deposited in the Cambridge Structural Database (CSD).[1][7]

Applications in Research and Development

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules.

  • Medicinal Chemistry: The imidazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[8] While this specific molecule has its own applications, its structural relative, Ethyl 1H-imidazole-2-carboxylate, is known as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) and AMPA receptor antagonists with anticonvulsant activities.[9] This highlights the potential of the N-methylated derivative to serve as a key intermediate in developing novel therapeutics targeting similar pathways. The class of imidazole carboxylate esters is also central to the synthesis of major drugs like the angiotensin II receptor antagonist, Olmesartan.[10]

  • Materials Science: It has been identified as a useful synthetic intermediate for the solid-phase synthesis of polyamides that contain an imidazole ring.[3] Incorporating such heterocyclic units into polymer backbones can impart unique properties, such as altered thermal stability, conductivity, or chelating abilities.

Safety and Handling

According to aggregated GHS information, this compound is considered harmful if swallowed and causes skin irritation.[1][3]

  • Pictogram: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation)[1]

  • Precautions: Standard laboratory precautions should be taken. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 1-methyl-1H-imidazole-2-carboxylate in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic application of Ethyl 1-methyl-1H-imidazole-2-carboxylate as a pivotal building block in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will delve into the underlying principles of PARP inhibition, the rationale for utilizing an imidazole scaffold, and provide robust, step-by-step protocols for the synthesis of a representative PARP inhibitor.

Introduction: The Rationale for Targeting PARP with Imidazole-Based Scaffolds

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular DNA damage response.[1] Upon detecting single-strand DNA breaks (SSBs), PARP-1 catalyzes the synthesis of poly(ADP-ribose) chains on nuclear proteins, a process that recruits other DNA repair factors.[2] Inhibiting this pathway in cancers with pre-existing defects in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, leads to a state of "synthetic lethality."[3] In these tumor cells, unrepaired SSBs accumulate and degenerate into lethal double-strand breaks during replication, leading to cell death, while healthy cells with functional repair pathways remain largely unaffected.[4][5]

The design of most PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6] The imidazole ring, present in this compound, serves as an effective nicotinamide isostere. Its aromatic nature and hydrogen bonding capabilities allow it to form crucial interactions within the PARP catalytic domain, making it a valuable core structure for novel inhibitor design.[6][7]

This guide focuses on the practical conversion of the ethyl ester of 1-methyl-1H-imidazole-2-carboxylate into a carboxamide, a functional group essential for potent PARP inhibition, and its subsequent incorporation into a final drug-like molecule.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is primarily rooted in two mechanisms: the inhibition of single-strand break repair and the trapping of PARP enzymes on DNA.[1][4] This dual action is particularly potent in cancer cells deficient in homologous recombination repair (HRR), a key pathway for fixing double-strand breaks.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-/-) DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Repair DNA_SSB->PARP_Activation No_Trapping PARP Released, HR Pathway Repairs Residual Damage PARP_Activation->No_Trapping PARPi_Normal PARP Inhibitor PARPi_Normal->PARP_Activation Inhibits Cell_Survival Cell Survival No_Trapping->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping at SSB Site DNA_SSB_Cancer->PARP_Trapping PARPi_Cancer PARP Inhibitor PARPi_Cancer->PARP_Trapping Induces & Enhances Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR Repair Fails Synthesis_Workflow Start_A Ethyl 1-methyl-1H- imidazole-2-carboxylate (Key Building Block) Coupling Key Step: Amide Bond Formation (Aminolysis) Start_A->Coupling Start_B Pharmacophore Precursor (e.g., Phthalazinone amine) Synth_B Synthesis of Amine Fragment Start_B->Synth_B Synth_B->Coupling Crude Crude PARP Inhibitor Coupling->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure PARP Inhibitor (Final Product) Analysis->Final

References

Application Notes and Protocols: Ethyl 1-methyl-1H-imidazole-2-carboxylate as a Precursor to N-Heterocyclic Carbene Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a functionalized imidazole derivative with significant potential as a precursor for N-heterocyclic carbene (NHC) ligands in transition metal catalysis. While not a conventional imidazolium salt pre-ligand, its structure offers a unique entry point to generating a functionalized NHC suitable for stabilizing catalytically active metal centers. This guide provides a comprehensive overview of the prospective use of this compound, detailing a proposed pathway for its conversion into an active ligand and furnishing detailed, field-proven protocols for its application in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-H activation catalysis. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized to ensure technical accuracy and practical utility.

Introduction: Unlocking the Potential of a Functionalized Precursor

N-Heterocyclic Carbenes (NHCs) have revolutionized homogeneous catalysis, emerging as a superior class of ligands to traditional phosphines for a wide array of transition metals.[1] Their strong σ-donating properties and tunable steric bulk form highly stable and active metal complexes, driving efficiency in critical bond-forming reactions.[2][3] this compound presents an intriguing, albeit non-traditional, starting point for generating an NHC ligand. The core challenge lies in its structure: the C2 position, which must be deprotonated to form the carbene, is occupied by an ethyl carboxylate group.

Direct deprotonation is therefore not feasible. However, this molecule can be envisioned as a precursor to a class of compounds known as imidazolium-2-carboxylates. These zwitterionic species are well-documented as stable, isolable sources of NHCs, which can be transferred to a metal center via thermal decarboxylation, releasing carbon dioxide as the only byproduct.[4][5] This "clean" method of carbene generation avoids the use of strong external bases that can complicate catalytic systems.[6]

This document outlines the theoretical framework and provides practical, albeit prospective, protocols for leveraging this compound in catalysis by first converting it to its corresponding NHC-CO₂ adduct.

Proposed Pathway for Ligand Generation: From Ester to Carbene

The transformation of this compound into a catalytically active NHC ligand is proposed to occur via a two-step sequence: saponification followed by in-situ decarboxylative metallation.

  • Saponification: The ethyl ester is first hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding sodium or potassium 1-methyl-1H-imidazole-2-carboxylate salt. This step is a standard ester hydrolysis and is expected to proceed in high yield.

  • In-Situ Decarboxylative Metallation: The resulting carboxylate salt serves as the direct NHC precursor. Upon heating in the presence of a suitable transition metal precursor (e.g., a Palladium(II) salt), the zwitterionic carboxylate undergoes thermal decarboxylation to generate the free NHC in situ. This highly reactive carbene is immediately trapped by the metal, forming the active M-NHC catalyst and releasing CO₂.[7][8]

The overall proposed workflow is illustrated below.

G cluster_0 Step 1: Saponification cluster_1 Step 2: In-Situ Catalyst Formation A Ethyl 1-methyl-1H- imidazole-2-carboxylate B 1. NaOH or KOH 2. Aqueous Workup A->B C Sodium/Potassium 1-methyl-1H- imidazole-2-carboxylate B->C D Imidazole Carboxylate Salt (NHC-CO₂ Precursor) C->D Use in Catalytic Reaction E Pd(OAc)₂ or PdCl₂(MeCN)₂ Heat (Δ), -CO₂ D->E F Active Pd(II)-NHC Catalyst E->F

Figure 1: Proposed workflow for generating a Pd-NHC catalyst.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The generated 1-methylimidazol-2-ylidene palladium complex is anticipated to be a highly effective catalyst for a range of cross-coupling reactions. Its strong σ-donating character stabilizes the palladium center throughout the catalytic cycle, facilitating challenging steps like the oxidative addition of aryl chlorides.[9] Below are detailed, representative protocols for its application in Suzuki-Miyaura, Heck, and C-H Arylation reactions.

NOTE: These protocols are model systems based on established procedures for similar NHC-Pd catalysts.[9][10][11] Optimization of temperature, solvent, base, and catalyst loading will be necessary for specific substrate combinations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[12] The NHC ligand is expected to promote high catalytic turnover, particularly with less reactive aryl chlorides.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Aryl Chloride (e.g., 4-Chloroacetophenone): 1.0 mmol, 1.0 equiv.

  • Arylboronic Acid (e.g., Phenylboronic Acid): 1.5 mmol, 1.5 equiv.

  • This compound: 0.02 mmol, 2 mol%

  • Palladium(II) Acetate (Pd(OAc)₂): 0.01 mmol, 1 mol%

  • Potassium Hydroxide (KOH): 0.02 mmol, 2 mol% (for in-situ saponification)

  • Potassium Phosphate (K₃PO₄): 2.0 mmol, 2.0 equiv. (as reaction base)

  • 1,4-Dioxane: 3 mL

  • Water: 1 mL

  • Schlenk tube or microwave vial, magnetic stir bar, nitrogen/argon line.

Procedure:

  • Catalyst Pre-formation (In-Situ): To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (2 mol%), Pd(OAc)₂ (1 mol%), and a small magnetic stir bar.

  • Saponification: Add 0.5 mL of the dioxane/water mixture and the KOH solution (2 mol%). Heat the mixture at 80 °C for 30 minutes to facilitate saponification and subsequent decarboxylative palladation. A color change is typically observed as the complex forms.

  • Reactant Addition: Cool the mixture to room temperature. To the tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add the remaining 3.5 mL of the dioxane/water (3:1) solvent mixture.

  • Degassing: Seal the tube and degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Ligand:Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a stable L₂Pd or LPd species while avoiding catalyst inhibition from excess free ligand.[13]

  • Base Selection: K₃PO₄ is a strong enough base to facilitate the transmetallation step of the Suzuki cycle but is generally compatible with a wide range of functional groups.[12]

  • Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base.

G Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. cluster_cycle A [Pd(0)L₂] B [Pd(II)(Ar)(X)L₂] A->B Oxidative Addition (Ar-X) C [Pd(II)(Ar)(Ar')L₂] B->C Transmetallation (Ar'-B(OR)₂) C->A Reductive Elimination ArAr Ar-Ar' C->ArAr

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Heck-Mizoroki Cross-Coupling

The Heck reaction couples aryl halides with alkenes and is a powerful tool for synthesizing substituted olefins.[2] NHC-Pd systems are known to be robust under the higher temperatures often required for these reactions.

Protocol 2: Heck Coupling of an Aryl Bromide with an Acrylate

Materials:

  • Aryl Bromide (e.g., 4-Bromotoluene): 1.0 mmol, 1.0 equiv.

  • Alkene (e.g., n-Butyl acrylate): 1.2 mmol, 1.2 equiv.

  • This compound: 0.02 mmol, 2 mol%

  • Palladium(II) Acetate (Pd(OAc)₂): 0.01 mmol, 1 mol%

  • Potassium Hydroxide (KOH): 0.02 mmol, 2 mol%

  • Cesium Carbonate (Cs₂CO₃): 1.5 mmol, 1.5 equiv.

  • N,N-Dimethylacetamide (DMAc), anhydrous: 4 mL

  • Schlenk tube, magnetic stir bar, nitrogen/argon line.

Procedure:

  • Catalyst Pre-formation (In-Situ): Follow step 1 from Protocol 1.

  • Saponification & Palladation: Add 1 mL of DMAc and the KOH solution. Heat at 80 °C for 30 minutes.

  • Reactant Addition: Cool the mixture. Add the aryl bromide (1.0 mmol), n-butyl acrylate (1.2 mmol), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add the remaining 3 mL of DMAc.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C for 12-24 hours. Monitor by GC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Causality and Insights:

  • Base: Cs₂CO₃ is a common base for the Heck reaction, effective in regenerating the Pd(0) catalyst in the final step of the cycle.

  • Solvent: A high-boiling polar aprotic solvent like DMAc is used to ensure the reaction can be heated sufficiently to promote the coupling, especially with less reactive bromides.

ParameterSuzuki-Miyaura CouplingHeck-Mizoroki Coupling
Palladium Source Pd(OAc)₂Pd(OAc)₂
Ligand Precursor This compoundThis compound
Catalyst Loading 1-2 mol%1-2 mol%
Base K₃PO₄ or Cs₂CO₃Cs₂CO₃ or K₂CO₃
Solvent Dioxane/H₂O, TolueneDMAc, NMP, Dioxane
Temperature 80-120 °C110-150 °C
Typical Substrates Aryl/vinyl halides & boronic acidsAryl/vinyl halides & alkenes
Expected Yield Good to ExcellentGood to Excellent
Table 1: Comparative Summary of Typical Reaction Conditions.
Direct C-H Bond Arylation

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of substrates.[14][15] NHC-Pd complexes have shown great promise in catalyzing the direct arylation of heterocycles.[14]

Protocol 3: Direct C-H Arylation of an Imidazole with an Aryl Chloride

Materials:

  • Heterocycle (e.g., 1-Methylimidazole): 1.0 mmol, 1.0 equiv.

  • Aryl Chloride (e.g., 4-Chlorotoluene): 1.2 mmol, 1.2 equiv.

  • This compound: 0.04 mmol, 4 mol%

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

  • Potassium Hydroxide (KOH): 0.04 mmol, 4 mol%

  • Potassium Acetate (KOAc): 2.0 mmol, 2.0 equiv.

  • Pivalic Acid (PivOH): 0.3 mmol, 30 mol%

  • 1,4-Dioxane, anhydrous: 3 mL

  • Sealed pressure vessel, magnetic stir bar, nitrogen/argon line.

Procedure:

  • Catalyst Pre-formation (In-Situ): Follow step 1 from Protocol 1, using 4 mol% ligand precursor and 2 mol% Pd(OAc)₂.

  • Saponification & Palladation: Add 1 mL of dioxane and the KOH solution. Heat at 80 °C for 30 minutes.

  • Reactant Addition: Cool the mixture. Add 1-methylimidazole (1.0 mmol), the aryl chloride (1.2 mmol), KOAc (2.0 mmol), and pivalic acid (0.3 mmol).

  • Solvent Addition: Add the remaining 2 mL of dioxane.

  • Reaction: Securely seal the pressure vessel. Place it in a preheated oil bath at 140-150 °C for 24-48 hours. Monitor by GC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Causality and Insights:

  • Carboxylate Assistance: The pivalic acid additive is crucial. It is believed to participate in a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate acts as a proton shuttle, lowering the activation energy for the C-H bond cleavage.[16]

  • Base: KOAc is a mild base that is effective in the CMD pathway without causing unwanted side reactions.

G Figure 3: Proposed C-H Activation Catalytic Cycle. cluster_cycle A [Pd(II)L(OAc)₂] B [Pd(II)L(OAc)(Aryl)] A->B C-H Activation (CMD Mechanism) C Pd(IV) Intermediate B->C Oxidative Addition (Ar'-X) D [Pd(II)L(OAc)(Ar-Aryl')] C->D Reductive Elimination D->A Ligand Exchange

Figure 3: Proposed C-H Activation Catalytic Cycle.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, precursor for generating a valuable N-heterocyclic carbene ligand. Through a straightforward sequence of saponification and in-situ decarboxylative metallation, it can theoretically be converted into a highly active Pd-NHC catalyst. The protocols provided herein offer a robust starting point for researchers to investigate its efficacy in pivotal catalytic transformations such as Suzuki-Miyaura, Heck, and direct C-H arylation reactions. The key advantage of this precursor lies in the clean, base-free generation of the carbene via decarboxylation, which can lead to more reproducible and cleaner catalytic systems. Experimental validation of these proposed protocols is a necessary next step and could unlock a new, readily accessible ligand for the catalysis toolbox, benefiting synthetic chemists in both academic and industrial settings.

References

Application Note & Protocol: High-Yield Synthesis of Ethyl 1-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a pivotal building block in synthetic organic chemistry. Its structural motif is integral to the development of sequence-specific DNA-binding polyamides, where it serves as a key synthetic intermediate.[1][2] The efficient and scalable synthesis of this ester is therefore of considerable interest to researchers in medicinal chemistry and materials science.

While classic Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation, it is governed by an equilibrium that can limit yields.[3][4] To overcome this, particularly for heterocyclic carboxylic acids, methods that involve the activation of the carboxylic acid are often preferred.[5] This guide details a robust and high-yield protocol for the esterification of 1-methyl-1H-imidazole-2-carboxylic acid utilizing thionyl chloride (SOCl₂) as an activating agent. This method proceeds through a highly reactive acyl chloride intermediate, effectively driving the reaction to completion.[6][7]

Reaction Principle & Mechanism

The conversion of a carboxylic acid to an ester using thionyl chloride in the presence of an alcohol is a two-stage, one-pot process.

  • Activation Stage: Acyl Chloride Formation: The carboxylic acid is first activated by thionyl chloride. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate.[8] This intermediate is highly unstable and rapidly collapses. A chloride ion, acting as a nucleophile, attacks the carbonyl carbon, leading to the formation of the acyl chloride. This step is irreversible and driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which escape from the reaction mixture.[6][9]

  • Esterification Stage: Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then immediately subjected to nucleophilic attack by the alcohol (ethanol). This addition-elimination sequence forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding the final ester product.

The overall transformation is highly efficient as the reactive intermediate is generated in situ and consumed in the same pot, simplifying the experimental procedure.[10][11]

Reaction_Mechanism cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Esterification Start 1-Methyl-1H-imidazole- 2-carboxylic Acid Intermediate1 Chlorosulfite Intermediate Start->Intermediate1 + SOCl₂ AcylChloride 1-Methyl-1H-imidazole- 2-carbonyl Chloride Intermediate1->AcylChloride - SO₂ - HCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Ethanol (EtOH) Product Ethyl 1-Methyl-1H-imidazole- 2-carboxylate Tetrahedral->Product - HCl

Caption: Reaction mechanism for SOCl₂-mediated esterification.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

1. Materials and Equipment

ReagentsGradeEquipment
1-Methyl-1H-imidazole-2-carboxylic acid≥98%Round-bottom flask (100 mL)
Thionyl chloride (SOCl₂)≥99%, ReagentPlus®Reflux condenser with drying tube (CaCl₂)
Ethanol (EtOH)Anhydrous, ≥99.5%Pressure-equalizing dropping funnel
Ethyl acetate (EtOAc)ACS GradeMagnetic stirrer and stir bar
Sodium bicarbonate (NaHCO₃)Saturated solutionIce-water bath
Brine (Saturated NaCl solution)Saturated solutionHeating mantle
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeRotary evaporator
Isopropyl etherACS GradeFiltration apparatus (Büchner funnel)
Deuterated chloroform (CDCl₃) for NMRNMR GradeNMR Spectrometer (e.g., 400 MHz)

2. Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Anhydrous Ethanol & Organic Solvents: Flammable liquids. Keep away from ignition sources.

  • Quenching: The neutralization step with sodium bicarbonate is highly exothermic and releases carbon dioxide gas. Perform this step slowly and with caution to avoid excessive foaming and pressure buildup.

3. Reaction Procedure

Experimental_Workflow Setup 1. Setup & Reagent Prep (Carboxylic Acid in Anhydrous EtOH) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Dropwise addition of SOCl₂ Cooling->Addition Reflux 4. Heat to Reflux (2-4 h) Addition->Reflux Concentration 5. Evaporate Volatiles Reflux->Concentration Extraction 6. Work-up (EtOAc, NaHCO₃, Brine) Concentration->Extraction Drying 7. Dry Organic Layer (MgSO₄) Extraction->Drying Purification 8. Concentrate & Recrystallize Drying->Purification Analysis 9. Characterization (NMR, MS, MP) Purification->Analysis

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carboxylic acid (5.00 g, 39.6 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask. The carboxylic acid will likely not dissolve completely, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Thionyl Chloride Addition: Fit the flask with a pressure-equalizing dropping funnel containing thionyl chloride (4.4 mL, 60.0 mmol, 1.5 eq.). Add the SOCl₂ dropwise to the cold, stirring suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases, preventing a dangerous temperature spike and pressure buildup.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂).

  • Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any remaining SOCl₂ under reduced pressure using a rotary evaporator.

4. Work-up and Purification

  • Neutralization: Carefully dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions (approx. 50-70 mL total) until gas evolution ceases and the aqueous layer is basic (pH ~8).

    • Trustworthiness Note: This step neutralizes the HCl generated during the reaction, which is essential before concentrating the final product to prevent potential hydrolysis of the ester.[12]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine all organic layers and wash with saturated brine solution (50 mL). This helps to remove the bulk of the dissolved water.[13]

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.[12]

  • Final Concentration: Filter off the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid or oil.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether, to obtain pure this compound as white crystals.[13]

Data Summary

Table 1: Reagent and Reaction Parameters

Parameter1-Methyl-1H-imidazole-2-carboxylic acidThionyl Chloride (SOCl₂)Ethanol (EtOH)
Molecular Weight 126.11 g/mol 118.97 g/mol 46.07 g/mol
Amount 5.00 g4.4 mL (7.14 g)50 mL
Moles 39.6 mmol60.0 mmol~0.86 mol
Molar Equivalents 1.01.5Solvent/Excess
Reaction Temperature 0 °C to 78 °C (Reflux)--
Reaction Time 2-4 hours--

Table 2: Product Characterization Data

PropertyData
Product Name This compound[14][15]
CAS Number 30148-21-1[1][15]
Appearance White crystalline solid[1]
Molecular Formula C₇H₁₀N₂O₂[15]
Molecular Weight 154.17 g/mol [1][15]
Melting Point 43-45 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, 1H, imidazole-H), 6.95 (d, 1H, imidazole-H), 4.40 (q, 2H, -OCH₂CH₃), 3.98 (s, 3H, N-CH₃), 1.41 (t, 3H, -OCH₂CH₃). Expected shifts, may vary.[16][17]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 161.0 (C=O), 140.0, 128.5, 126.0 (imidazole-C), 61.5 (-OCH₂CH₃), 35.0 (N-CH₃), 14.5 (-OCH₂CH₃). Expected shifts, may vary.[17][18]
MS (ESI+) m/z: 155.1 [M+H]⁺[16]
Expected Yield 70-90%

References

Application Notes and Protocols: Strategic Alkylation of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the alkylation reactions involving Ethyl 1-methyl-1H-imidazole-2-carboxylate. This versatile imidazole derivative serves as a key building block in the synthesis of various functionalized molecules. The primary focus of this guide is the N-alkylation at the N3 position to form 1,3-disubstituted imidazolium salts, which are valuable precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and biologically active compounds. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss troubleshooting and characterization strategies. Additionally, advanced concepts for selective C-alkylation will be presented for exploratory applications.

Core Principles of Reactivity

This compound possesses distinct reactive sites that dictate its behavior in alkylation reactions. The key to mastering its chemistry lies in understanding the nucleophilicity of the N3 nitrogen versus the potential for C-H activation at the C4 and C5 positions of the imidazole ring.

  • N3-Alkylation (Quaternization): The most facile reaction pathway is the alkylation of the tertiary nitrogen at the N3 position. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. The reaction with an electrophilic alkylating agent, such as an alkyl halide, proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1] This process, often termed quaternization, converts the neutral N-alkylated imidazole into a positively charged 1,3-dialkylimidazolium salt.[2]

  • C-Alkylation: Alkylation at the carbon atoms of the imidazole ring (C4 or C5) is a more challenging transformation that requires deprotonation of a C-H bond.[1] This typically necessitates the use of a strong, non-nucleophilic base (e.g., an organolithium reagent or lithium diisopropylamide) to generate a carbanionic intermediate. This pathway is less common and requires stringent anhydrous and inert conditions to prevent side reactions.

PART I: N-Alkylation for the Synthesis of 1,3-Disubstituted Imidazolium Salts

The formation of imidazolium salts from this compound is a robust and high-yielding transformation, providing access to a wide array of functional materials and synthetic intermediates.

Mechanistic Insight & Reagent Selection

The N-alkylation of an already N-substituted imidazole is a direct quaternization reaction.[3] The N3 nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.

N_Alkylation_Mechanism

Causality Behind Experimental Choices:

  • Alkylating Agents (R-X): The efficiency of the reaction is highly dependent on the leaving group (X) and the nature of the alkyl group (R).

    • Leaving Group Ability: The reactivity follows the order: Iodides (I) > Bromides (Br) > Chlorides (Cl). Alkyl iodides are the most reactive, often allowing for milder reaction conditions.

    • Alkyl Group: Primary alkyl halides (e.g., ethyl bromide, benzyl chloride) and methylating agents are excellent electrophiles for this reaction. Tertiary alkyl halides are generally not suitable as they favor elimination reactions.

  • Solvents: Polar aprotic solvents are the preferred choice as they can solvate the resulting cation and stabilize the transition state without interfering with the nucleophile.

    • Acetonitrile (CH₃CN): Excellent choice for many reactions, offering good solubility for both reactants and facilitating high reaction rates.[3]

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate sluggish reactions, often used when less reactive alkylating agents (like chlorides) are employed.[4]

    • Toluene: Can also be used, particularly for reactions run at higher temperatures.[3]

  • Temperature: Room temperature is often sufficient for reactive alkylating agents like iodomethane or benzyl bromide. For less reactive agents, heating (e.g., to 80-100 °C) is typically required to drive the reaction to completion.[3][5]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-methyl-1H-imidazol-3-ium-2-carboxylate Bromide

This protocol details a representative N-alkylation using benzyl bromide.

protocol_workflow

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.54 g, 10 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (e.g., 20-30 mL) and stir until the substrate is fully dissolved.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (e.g., 1.88 g, 11 mmol, 1.1 equiv) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. The formation of a white precipitate is often observed as the product salt may be insoluble in the solvent.[5]

  • Monitoring: The reaction can be monitored by taking a small aliquot, removing the solvent, and analyzing the residue by ¹H NMR to observe the disappearance of the starting material.

  • Isolation: After cooling to room temperature, add diethyl ether (e.g., 50 mL) to the flask to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (2 x 20 mL) to remove any unreacted benzyl bromide and other organic-soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain the pure imidazolium salt.

Expected Results & Characterization

The N-alkylation reaction is typically high-yielding (often >90%). The resulting imidazolium salts are often crystalline white solids that are stable in air.

Alkylating Agent (R-X)Product NameR GroupCounterion (X⁻)Expected MW of Cation
Benzyl BromideEthyl 1-benzyl-3-methyl-1H-imidazol-3-ium-2-carboxylate BromideBenzylBr⁻245.12
Ethyl IodideEthyl 1-ethyl-3-methyl-1H-imidazol-3-ium-2-carboxylate IodideEthylI⁻183.11
Methyl IodideEthyl 1,3-dimethyl-1H-imidazol-3-ium-2-carboxylate IodideMethylI⁻169.09

Spectroscopic Confirmation:

  • ¹H NMR: The most definitive technique. Look for:

    • The appearance of new signals corresponding to the protons of the newly added 'R' group (e.g., a singlet around 5.5-6.0 ppm for the benzylic -CH₂- protons).

    • A downfield shift of the imidazole ring protons (H4 and H5) due to the positive charge on the ring.

    • A downfield shift of the N-methyl protons.

  • ¹³C NMR: Appearance of new carbon signals for the 'R' group and a characteristic downfield shift for the imidazole ring carbons.

  • Mass Spectrometry (ESI+): Will show a prominent peak for the molecular ion of the imidazolium cation [M]⁺, confirming the molecular weight.

Troubleshooting & Optimization
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent.2. Insufficient temperature/time.1. Use a fresh bottle of the alkylating agent.2. Increase reaction temperature or prolong the reaction time. Monitor by TLC/NMR. Consider switching to a more reactive halide (Cl → Br → I).[1]
Product is an Oil, Not a Solid 1. Presence of impurities.2. The specific salt is not crystalline.1. Perform multiple washes with diethyl ether or another non-polar solvent. Try trituration or recrystallization from a suitable solvent system (e.g., dichloromethane/ether).
Incomplete Reaction 1. Reversible reaction or equilibrium.2. Steric hindrance.1. Use a slight excess (1.1-1.2 equiv) of the alkylating agent.[1] 2. For bulky alkylating agents, higher temperatures and longer reaction times may be necessary.

PART II: C-Alkylation via Directed Deprotonation (Advanced Protocol)

While N-alkylation is the default pathway, C-alkylation can be achieved by altering the reaction conditions to favor deprotonation of the imidazole ring itself. This is an advanced technique for creating highly substituted imidazoles.

Mechanistic Considerations

To achieve C-alkylation, the C-H bond at either the C4 or C5 position must be deprotonated. This requires a very strong, non-nucleophilic base that can remove the proton without attacking the ester functionality.

  • Choice of Base: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are suitable candidates. These bases are strong enough to deprotonate the weakly acidic C-H bonds.

  • Reaction Conditions: The reaction must be performed under strictly anhydrous and inert (argon or nitrogen) conditions at low temperatures (typically -78 °C) to prevent decomposition and side reactions. The resulting lithiated intermediate is then quenched with the alkylating agent.

C_Alkylation_Concept

Hypothetical Protocol: C5-Alkylation with Methyl Iodide

Disclaimer: This is an advanced, exploratory protocol. The regioselectivity (C4 vs. C5) and yield may vary. All operations must be performed under a dry, inert atmosphere using anhydrous solvents.

  • Setup: In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 equiv, freshly prepared or commercial) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Alkylation: Add methyl iodide (1.2 equiv) dropwise to the cold solution.

  • Warming & Quench: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue using column chromatography on silica gel to isolate the C-alkylated product.

References

The Strategic Role of Ethyl 1-methyl-1H-imidazole-2-carboxylate in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Agrochemicals

The imidazole ring is a cornerstone in the development of a diverse range of agrochemicals, particularly fungicides and herbicides. Its unique electronic properties and ability to coordinate with metal centers in enzymes make it a privileged scaffold in the design of potent and selective active ingredients. Within this class of compounds, Ethyl 1-methyl-1H-imidazole-2-carboxylate emerges as a versatile building block, offering multiple reaction sites for the construction of complex agrochemical molecules. This guide provides an in-depth look at the properties, synthesis, and strategic applications of this key intermediate, complete with detailed protocols and expert insights for researchers in the field.

Imidazole-based fungicides, for instance, often function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] This targeted mechanism of action provides efficacy against a broad spectrum of fungal pathogens.[1][2][3] Similarly, certain imidazole-containing herbicides are designed to disrupt critical metabolic pathways in weeds, leading to their effective control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 30148-21-1[4]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
Appearance White to off-white crystalline solid or viscous liquid[5]
IUPAC Name ethyl 1-methylimidazole-2-carboxylate[4]

Synthesis of the Core Intermediate: this compound

The availability of a reliable synthetic route to this compound is the first step in its utilization in agrochemical synthesis. A common laboratory-scale synthesis involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid.

Protocol 1: Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid

This precursor can be synthesized from 1-methyl-1H-imidazole-2-carboxaldehyde through an oxidation reaction.[3]

Materials:

  • 1-methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water under reduced pressure at room temperature to obtain a white crystalline solid.

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • Dry the solid under vacuum to yield 1-methyl-1H-imidazole-2-carboxylic acid.[3] Note: Avoid heating, as it may cause decarboxylation.[3]

Protocol 2: Esterification to this compound

The carboxylic acid is then esterified to the target ethyl ester.

Materials:

  • 1-methyl-1H-imidazole-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 1-methyl-1H-imidazole-2-carboxylic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Application in the Synthesis of Imidazole-Based Fungicides

A prominent class of imidazole fungicides is the N-substituted imidazole carboxamides, such as prochloraz. While the industrial synthesis of prochloraz may start from imidazole itself, this section will detail a representative synthesis and provide expert insight into how this compound can be a strategic precursor for analogous structures.

Conceptual Workflow: From Ester to Fungicide

The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for amide bond formation, a key step in the synthesis of many fungicides.

G A Ethyl 1-methyl-1H- imidazole-2-carboxylate B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 1-methyl-1H-imidazole- 2-carboxylic acid B->C D Activation (e.g., SOCl₂, Oxalyl Chloride) C->D E 1-methyl-1H-imidazole- 2-carbonyl chloride D->E F Amine Coupling (R₁R₂NH) E->F G N-substituted 1-methyl-1H- imidazole-2-carboxamide (Fungicide Analogue) F->G G Start Ethyl 1-methyl-1H- imidazole-2-carboxylate Step1 Hydrolysis Start->Step1 Intermediate1 1-methyl-1H-imidazole- 2-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (with substituted aniline) Intermediate1->Step2 Intermediate2 N-Aryl-1-methyl-1H- imidazole-2-carboxamide Step2->Intermediate2 Step3 Further Functionalization (e.g., ring formation) Intermediate2->Step3 FinalProduct Novel Herbicidal Scaffold Step3->FinalProduct

References

Application Notes & Protocols: Ethyl 1-methyl-1H-imidazole-2-carboxylate as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for drug design.[1][3] Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS No: 30148-21-1) is a particularly valuable building block that offers a stable, pre-functionalized imidazole core, primed for elaboration into diverse and complex molecular architectures.[4] This guide provides an in-depth exploration of its reactivity and presents detailed protocols for its conversion into key intermediates and final target molecules, with a focus on the causal logic behind the experimental choices.

Compound Profile:

Property Value
IUPAC Name ethyl 1-methylimidazole-2-carboxylate[4]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol

| CAS Number | 30148-21-1[4] |

Foundational Transformations: From Ester to Key Intermediates

The primary reactive handle on this compound is the C2-ester group. Its conversion to the corresponding carboxylic acid or a variety of amides is the most common and powerful strategy for molecular diversification.

Saponification: Gateway to Amide Chemistry

The hydrolysis of the ethyl ester to 1-methyl-1H-imidazole-2-carboxylic acid is the crucial first step for preparing a wide range of amide derivatives. This transformation is typically achieved via base-mediated saponification.

Causality and Experimental Rationale: The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. An acid-base workup is critical: after the reaction, the solution contains the sodium or potassium salt of the carboxylic acid. Careful acidification is required to protonate the carboxylate anion, causing the neutral carboxylic acid product to precipitate or be extracted. Using a mixed solvent system like acetone/water or ethanol/water ensures the solubility of both the ester starting material and the hydroxide reagent.[5]

G cluster_workflow Workflow: Ester Saponification Start Ethyl 1-methyl-1H- imidazole-2-carboxylate Reagents 1. NaOH / H₂O, Acetone 2. Reflux Start->Reagents Dissolve Workup 1. Cool to 10°C 2. Acidify with HCl (pH ~6) Reagents->Workup Reaction Completion Isolation 1. Filter Precipitate 2. Wash with H₂O 3. Dry Workup->Isolation Precipitation Product 1-Methyl-1H-imidazole- 2-carboxylic Acid Isolation->Product Purified Product G cluster_mechanism Mechanism: HBTU-Mediated Amide Coupling CarboxylicAcid R-COOH (Imidazole Carboxylic Acid) ActiveEster Active O-Acylurea Ester CarboxylicAcid->ActiveEster + HBTU + Base HBTU HBTU Base DIEA TetrahedralInt Tetrahedral Intermediate ActiveEster->TetrahedralInt + Amine (R'-NH₂) Amine R'-NH₂ AmideProduct R-CONH-R' (Amide Product) TetrahedralInt->AmideProduct Byproduct Byproducts TetrahedralInt->Byproduct

References

Application Notes and Protocols for the Large-Scale Production of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of Ethyl 1-methyl-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocols detailed herein are optimized for industrial applicability, focusing on yield, purity, and operational safety. We delve into the underlying reaction mechanisms, providing a rationale for procedural choices to ensure robust and reproducible outcomes.

Introduction: Significance and Applications

This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including antifungal agents, antihypertensive drugs, and herbicides.[1] Its structural motif is a common feature in many pharmaceutical compounds, making its efficient and scalable production a topic of significant interest for researchers in drug development and process chemistry. This guide addresses the challenges of scaling up the synthesis of this compound, providing a validated protocol for obtaining high-purity material in large quantities.

Theoretical Background and Reaction Mechanism

The synthesis of this compound is typically achieved through the acylation of 1-methyl-1H-imidazole with ethyl chloroformate. This reaction is facilitated by a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom at the 3-position of the 1-methyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Triethylamine plays a crucial dual role: it deprotonates the resulting positively charged imidazole intermediate, and it scavenges the HCl generated during the reaction, driving the equilibrium towards the product. The formation of an acylimidazolium species has been proposed as a key intermediate in similar acylation reactions.

Materials and Equipment

Material/EquipmentGrade/SpecificationSupplier (Example)
1-methyl-1H-imidazole≥99%Sigma-Aldrich
Ethyl Chloroformate≥98%Alfa Aesar
Triethylamine≥99.5%, anhydrousFisher Scientific
AcetonitrileAnhydrous, ≥99.8%VWR
Ethyl AcetateACS GradeEMD Millipore
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/A
Anhydrous Magnesium Sulfate≥97%Acros Organics
100 L Glass ReactorJacketed, with overhead stirrer, condenser, and dropping funnelBuchi
Rotary Evaporator20 L capacityHeidolph
Filtration UnitBuchner funnel, 50 LKimble
Vacuum OvenCapable of maintaining 50°CSheldon Manufacturing

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted from a method designed for industrial production, which emphasizes operational simplicity and high yield.[2]

Step-by-Step Procedure:

  • Reactor Setup: Equip a 100 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a condenser with a nitrogen inlet, and a 20 L pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with acetonitrile (22 L) and ethyl chloroformate (8.0 L).

  • Cooling: Cool the reactor contents to -20°C using a circulating chiller.

  • Addition of Reactants: In a separate vessel, prepare a solution of 1-methyl-1H-imidazole (3.3 kg) and triethylamine (stoichiometric amount) in acetonitrile (8 L).

  • Controlled Addition: Add the 1-methyl-1H-imidazole and triethylamine solution dropwise to the cooled ethyl chloroformate solution in the reactor over a period of 2-3 hours, maintaining the internal temperature at -20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactor_Setup 1. Reactor Setup (100 L Jacketed Reactor) Reagent_Charging 2. Reagent Charging (Acetonitrile, Ethyl Chloroformate) Reactor_Setup->Reagent_Charging Cooling 3. Cooling to -20°C Reagent_Charging->Cooling Controlled_Addition 5. Controlled Addition (Maintain -20°C) Cooling->Controlled_Addition Reactant_Preparation 4. Reactant Solution Prep (1-methyl-1H-imidazole, TEA, Acetonitrile) Reactant_Preparation->Controlled_Addition Reaction 6. Reaction (Warm to RT, Stir 12-16h) Controlled_Addition->Reaction Monitoring 7. Reaction Monitoring (TLC/HPLC) Reaction->Monitoring

Caption: Workflow for the large-scale synthesis of this compound.

Work-up and Purification

Step-by-Step Procedure:

  • Quenching: Upon reaction completion, cool the mixture to 0-5°C and slowly add 20 L of cold water to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a 200 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 L).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 L) to remove unreacted 1-methyl-1H-imidazole and triethylamine, followed by saturated sodium bicarbonate solution (2 x 10 L) to neutralize any remaining acid, and finally with brine (1 x 10 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C to a constant weight.

Diagram of the Purification Workflow:

Purification_Workflow cluster_purification Purification Stage Quenching 1. Quenching (Cold Water) Extraction 2. Extraction (Ethyl Acetate) Quenching->Extraction Washing 3. Washing (HCl, NaHCO3, Brine) Extraction->Washing Drying 4. Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Recrystallization 6. Recrystallization (Isopropanol) Solvent_Removal->Recrystallization Isolation_Drying 7. Isolation & Drying (Filtration, Vacuum Oven) Recrystallization->Isolation_Drying

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point 48-50 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.41 (3H, t, J = 7.1 Hz), 4.00 (3H, s), 4.40 (2H, q, J = 7.1 Hz), 7.05 (1H, d, J = 1.2 Hz), 7.15 (1H, d, J = 1.2 Hz)[2]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 14.4, 35.8, 61.3, 125.8, 128.2, 141.2, 161.5
Mass Spectrometry (ESI+) m/z: 155.08 [M+H]⁺
Purity (HPLC) ≥98%

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[3][4][5]

  • An emergency eyewash station and safety shower should be readily accessible.[4]

Chemical-Specific Hazards:

  • 1-methyl-1H-imidazole: Corrosive and a reproductive toxin. Avoid inhalation and contact with skin and eyes.[4]

  • Ethyl Chloroformate: Highly flammable, toxic, and corrosive. Handle with extreme care.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

  • Acetonitrile: Flammable and toxic.

Waste Disposal:

  • All chemical waste must be collected in appropriately labeled, sealed containers and disposed of according to institutional and local regulations.[4]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC/HPLC.
Moisture in reagents or solventUse anhydrous reagents and solvents. Ensure the reaction setup is dry.
Poor temperature controlMaintain the reaction temperature at -20°C during addition.
Product Fails to Crystallize Impurities presentRepeat the washing steps of the work-up. Consider purification by column chromatography if necessary.
Incorrect solvent or concentrationTry different recrystallization solvents (e.g., ethyl acetate/hexanes). Ensure the solution is saturated before cooling.
Product is an Oil Residual solventDry the product under high vacuum for an extended period.
Impurities lowering the melting pointPurify by column chromatography.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the production of high-purity this compound. By understanding the reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and production chemists can confidently synthesize this valuable intermediate for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal and agricultural chemistry.[1] While its structure appears straightforward, its synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide addresses the most common hurdles encountered in the laboratory through a series of frequently asked questions and detailed troubleshooting protocols.

Overview of Synthetic Strategies

There are three primary pathways to the target molecule, each with distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials, scale, and desired purity.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Intermediates & Final Product SM1 Imidazole-2-carboxylic acid INT1 1-Methyl-1H-imidazole- 2-carboxylic acid SM1->INT1 N-Methylation (e.g., MeI, NaH) INT2 Ethyl 1H-imidazole- 2-carboxylate SM1->INT2 Esterification (e.g., EtOH, H+) SM2 1-Methylimidazole PROD Ethyl 1-methyl-1H- imidazole-2-carboxylate SM2->PROD Direct Carboxylation/Esterification (e.g., Ethyl Chloroformate) INT1->PROD Esterification (e.g., EtOH, H+) INT2->PROD N-Methylation (e.g., MeI, NaH)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred?

A: Routes A and B, starting from Imidazole-2-carboxylic acid, are the most commonly reported and are often more reliable for laboratory-scale synthesis. The choice between methylating first (Route A) or esterifying first (Route B) depends on the solubility of the intermediates and potential side reactions. Route C, the direct carboxylation of 1-methylimidazole, can be very efficient but is often more sensitive to reaction conditions and may require more rigorous optimization, as detailed in patent literature.[2]

Q2: What are the primary safety concerns?

A: The primary hazards are associated with the reagents used.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are potent alkylating agents and are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing hydrogen gas. All reactions using NaH must be conducted under strictly anhydrous (moisture-free) conditions and an inert atmosphere (e.g., nitrogen or argon).[3]

  • Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Add it slowly and with cooling to prevent exothermic reactions.[4]

Q3: Can decarboxylation be a problem?

A: Yes, decarboxylation of imidazole-carboxylic acids can occur, especially at elevated temperatures.[5][6] This is a crucial consideration during esterification or any step that requires heating. The imidazole ring can facilitate this process. Using milder reaction conditions or alternative esterification methods that do not require high heat can mitigate this side reaction.

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common problem in this synthesis: low yield. We have broken it down by reaction type in a question-and-answer format.

Troubleshooting_Workflow cluster_issues Potential Issues start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Purity OK impure_sm Impure/Wet Reagents check_sm->impure_sm Purity Issue check_workup Analyze Work-up & Purification Procedure check_conditions->check_workup Conditions Correct temp_issue Incorrect Temperature check_conditions->temp_issue Condition Issue time_issue Insufficient Reaction Time check_conditions->time_issue atmosphere_issue Air/Moisture Contamination check_conditions->atmosphere_issue optimize Systematically Optimize (Base, Solvent, Stoichiometry) check_workup->optimize Procedure OK extraction_loss Product Lost During Extraction check_workup->extraction_loss Work-up Issue purification_loss Inefficient Chromatography/ Recrystallization check_workup->purification_loss success Yield Improved optimize->success

Caption: A logical workflow for troubleshooting low yield issues.

Part 1: Issues with N-Methylation

Q: My N-methylation of the imidazole ring is inefficient or failing. What are the likely causes?

A: Low yields in this step almost always trace back to three factors: incomplete deprotonation of the imidazole nitrogen, insufficient reactivity of the methylating agent, or improper reaction conditions.[3][7]

  • Incomplete Deprotonation: The N-H proton of the imidazole ring is acidic, but it requires a sufficiently strong base for complete removal to generate the nucleophilic imidazolide anion. If deprotonation is incomplete, the starting material's nucleophilicity is significantly reduced.[3]

  • Reagent Reactivity: The choice of base and methylating agent is critical. A weak base may not be sufficient, and a less reactive alkylating agent may require harsher conditions.

  • Side Reactions: A common side reaction in the alkylation of imidazoles is the formation of regioisomers if the ring is unsymmetrical. While not an issue for a C2-substituted imidazole, another potential problem is dialkylation, though this is less common.[3][7]

Q: How can I optimize the N-methylation step for a higher yield?

A: A systematic approach to optimizing the base, solvent, and methylating agent will resolve most issues.

ParameterRecommendation & Rationale
Base Sodium Hydride (NaH): Use 1.1-1.2 equivalents of NaH for complete and irreversible deprotonation. Its insolubility requires good stirring. Rationale: Stronger bases like NaH ensure the formation of the highly nucleophilic imidazolide anion, driving the reaction forward.[3] Weaker bases like K₂CO₃ can work but may lead to lower yields or require longer reaction times.
Solvent Anhydrous DMF or THF: These polar aprotic solvents are ideal as they dissolve the imidazole substrate and do not interfere with the strong base. Rationale: The solvent must be rigorously dried. Any trace of water will quench the NaH and the imidazolide anion, halting the reaction.[3]
Methylating Agent Methyl Iodide (MeI): Use 1.05-1.1 equivalents. It is highly reactive. Rationale: The reactivity of alkyl halides follows the order I > Br > Cl. Using a more reactive agent like MeI allows for milder reaction temperatures and shorter times.
Temperature 0 °C to Room Temperature: Add the imidazole to the NaH suspension at 0 °C to control the initial exothermic deprotonation (hydrogen evolution). Add the methyl iodide at 0 °C and then allow the reaction to slowly warm to room temperature. Rationale: Controlled temperature prevents side reactions and potential runaway conditions.
Experimental Protocol: N-Methylation of Ethyl 1H-imidazole-2-carboxylate
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF via syringe. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cautiously quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Issues with Esterification

Q: My Fischer esterification of 1-methyl-1H-imidazole-2-carboxylic acid is giving a low yield. What is going wrong?

A: Fischer esterification is an equilibrium-limited reaction. Low yields are typically due to the presence of water (either introduced or generated in situ) or incomplete conversion.[1] Additionally, the imidazole ring can be sensitive to the harsh acidic conditions and high temperatures required, potentially leading to degradation or decarboxylation.

Q: How can I improve the yield of my esterification?

A: The key is to shift the reaction equilibrium towards the product.

ParameterRecommendation & Rationale
Solvent/Reagent Use Excess Ethanol: Employ ethanol as both the reactant and the solvent. Rationale: According to Le Châtelier's principle, using a large excess of one reactant (ethanol) will drive the equilibrium towards the formation of the ethyl ester product.[4]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂): H₂SO₄ is a classic strong acid catalyst. Alternatively, converting the carboxylic acid to an acid chloride with SOCl₂ followed by the addition of ethanol provides a high-yield, irreversible reaction. Rationale: A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[4]
Water Removal Reflux with Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove the water as it is formed. Rationale: Actively removing water, a product of the reaction, is another effective way to shift the equilibrium to the right, leading to higher conversion.
Alternative Methods Imidazole Carbamates: Milder, non-acidic methods using reagents like methyl imidazole carbamate (MImC) can achieve esterification under neutral conditions, avoiding degradation of sensitive substrates.[8][9][10] Rationale: These reagents activate the carboxylic acid in situ, obviating the need for harsh acids and high temperatures.[8][9]
Experimental Protocol: Fischer Esterification of 1-methyl-1H-imidazole-2-carboxylic acid
  • Setup: Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq.) in absolute ethanol (10-20 fold excess) in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with vigorous stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with ice-cold water and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Product Characterization

Confirming the structure and purity of the final product is essential.

AnalysisExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.08 (d, 1H, imidazole-H), 6.95 (d, 1H, imidazole-H), 4.40 (q, 2H, -OCH₂CH₃), 4.00 (s, 3H, N-CH₃), 1.41 (t, 3H, -OCH₂CH₃).[2]
Mass Spec. (ESI+)m/z: 155.08 [M+H]⁺ (Calculated for C₇H₁₁N₂O₂⁺: 155.0815)[2]
Appearance White to off-white crystalline solid or viscous liquid.[1]

References

Technical Support Center: Purification of Ethyl 1-methyl-1H-imidazole-2-carboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven protocol for the purification of Ethyl 1-methyl-1H-imidazole-2-carboxylate using column chromatography. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you with the knowledge to not only successfully execute this purification but also to adapt and troubleshoot related chromatographic challenges.

I. Core Principles of Purification

The successful purification of this compound by column chromatography hinges on the compound's polarity and its differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent). Silica gel, being a polar adsorbent, will more strongly retain polar molecules.[1] The choice of eluent, a less polar solvent system, facilitates the movement of the compound down the column. By carefully selecting the eluent composition, we can effectively separate our target compound from less polar and more polar impurities.

II. Step-by-Step Experimental Protocol

This protocol is designed for the purification of this compound on a laboratory scale.

Materials and Reagents
  • Crude this compound

  • Silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[1]

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (DCM)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is crucial to determine the optimal eluent system using TLC. This will provide a preview of the separation and help in choosing the right solvent polarity.

  • Objective: To find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[2]

  • Procedure:

    • Prepare several eluent mixtures of varying polarity, for example, 20%, 30%, and 40% ethyl acetate in hexane.

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.

    • Spot the dissolved crude product onto separate TLC plates.

    • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

    • Visualize the developed plates under a UV lamp.

    • The solvent system that results in the desired Rf for the product spot is the ideal starting point for your column.

Column Preparation (Wet Packing Method)

Proper column packing is critical to achieving good separation and avoiding issues like band broadening and channeling.[2]

  • Procedure:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[2]

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc in hexane).[2]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[2]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.[2]

    • Continuously add the eluent to the column, never allowing the silica bed to run dry.

Sample Loading

There are two primary methods for loading your sample onto the column: wet loading and dry loading.

  • Wet Loading (for samples readily soluble in the eluent):

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane.[2]

    • Carefully pipette the dissolved sample onto the top of the silica bed.

    • Allow the sample to absorb completely into the silica.

  • Dry Loading (for samples with poor solubility in the eluent):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[2]

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection

The elution can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent). For many purifications, a step gradient is effective.[4]

  • Procedure:

    • Start eluting with a low polarity solvent system (e.g., 10% EtOAc in hexane).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

    • Gradually increase the polarity of the eluent (e.g., to 20% EtOAc, then 30% EtOAc) to elute compounds with higher polarity.[4]

    • Once the desired product starts to elute, continue collecting fractions until the product is no longer detected by TLC.

Product Isolation
  • Procedure:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

III. Troubleshooting Guide

Problem Possible Cause Solution
Compound is not moving from the origin (Rf = 0) The eluent is not polar enough.Increase the polarity of the eluent by adding more ethyl acetate. For very polar compounds, a more polar solvent like methanol can be added in small percentages to the eluent.[5]
Compound runs with the solvent front (Rf = 1) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane.
Poor separation of spots (streaking or overlapping) The column may be overloaded.Use a larger column or reduce the amount of sample loaded.[6]
The sample was not loaded in a concentrated band.Ensure the sample is dissolved in a minimal amount of solvent before loading.[2]
The column was not packed properly, leading to channeling.Repack the column carefully, ensuring a homogenous and bubble-free silica bed.[2]
Cracks appearing in the silica bed The column has run dry.It is crucial to always keep the solvent level above the silica bed. If a crack appears, the separation will be compromised, and the column needs to be repacked.
Product elutes over many fractions (band broadening) Isocratic elution of a compound with strong affinity for the stationary phase.Switch to a gradient elution. Once the product starts to elute, you can increase the eluent polarity to speed up its elution and sharpen the band.[4]

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid or a viscous liquid, depending on its purity.[7]

Q2: What are some common impurities in the synthesis of this compound?

A2: Impurities can include unreacted starting materials such as 1-methylimidazole and ethyl chloroformate, as well as potential regioisomers if the starting imidazole is not N-methylated.[8] Careful monitoring by TLC is essential to ensure separation from these byproducts.

Q3: Is it better to use isocratic or gradient elution for this purification?

A3: While an isocratic elution can work if the impurities are well-separated from the product, a gradient elution often provides better resolution and is more time-efficient, especially for complex mixtures.[4][9] Starting with a low polarity and gradually increasing it allows for the clean separation of compounds with a wider range of polarities.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[1][5] If you suspect this is happening, you can try using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.[1]

Q5: What safety precautions should I take during this procedure?

A5: Always work in a well-ventilated fume hood.[10] The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and have associated health risks.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

V. Visual Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

VI. References

  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from --INVALID-LINK--

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from --INVALID-LINK--

  • University of Toronto. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Separation of Imidazole Regioisomers. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from --INVALID-LINK--

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from --INVALID-LINK--

  • PubMed. (1994, May 20). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from --INVALID-LINK--

  • Stack Exchange. (2017, January 14). Protein purification: Linear elutions or stepwise elution, using imidazole or pH gradient? Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from --INVALID-LINK--

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • DePaul University. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • NIH. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 30148-21-1 wiki. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). Ethyl Imidazole-2-carboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2006, April). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of impurities during this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The N-alkylation of ethyl 1H-imidazole-2-carboxylate requires the deprotonation of the imidazole nitrogen to form the more nucleophilic imidazolide anion. If using a weak base, the deprotonation may be incomplete.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). When using NaH, ensure strictly anhydrous conditions to prevent quenching of the base.

  • Reactivity of the Alkylating Agent: The nature of the methylating agent is crucial.

    • Solution: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are highly reactive and generally give good results. If using a less reactive agent like methyl bromide, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use freshly distilled solvents and ensure the purity of your starting materials. Water is a particularly detrimental impurity as it will consume the base.

Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common impurities in this synthesis are outlined in the table below.

ImpurityStructureProbable CauseHow to Avoid
Unreacted Ethyl 1H-imidazole-2-carboxylate Incomplete reaction, insufficient base or alkylating agent.Ensure at least one equivalent of base and alkylating agent are used. Monitor the reaction by TLC until the starting material is consumed.
Ethyl 1-methyl-1H-imidazole-4-carboxylate (Regioisomer) N-alkylation can occur at either nitrogen of the imidazole ring.[1]The formation of the N1-isomer is generally favored due to electronic and steric factors. Using a less polar solvent may enhance regioselectivity. Purification by column chromatography is usually effective for separation.[2]
1-methyl-1H-imidazole-2-carboxylic acid Hydrolysis of the ethyl ester during the reaction or workup.[3][4]Avoid prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures. Use anhydrous solvents and perform the workup at low temperatures.
1-methyl-1H-imidazole Decarboxylation of the carboxylic acid impurity, especially if the reaction is heated for an extended period.[5]Maintain moderate reaction temperatures and minimize reaction time once the starting material is consumed.
C-alkylated byproduct Under certain conditions, alkylation can occur at the C4 or C5 position of the imidazole ring.[6]This is less common for N-unsubstituted imidazoles but can be favored by certain catalysts or reaction conditions. Sticking to standard N-alkylation protocols with a suitable base should minimize this.
Q3: My final product is difficult to purify by column chromatography. What can I do to improve the separation?

Purification of imidazole derivatives can be challenging due to their polarity and basicity, which can lead to tailing on silica gel columns.[2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for this compound is a gradient of ethyl acetate in hexanes. If this does not provide adequate separation, consider using a more polar system like dichloromethane/methanol.[2]

    • Basic Additive: To reduce tailing caused by the interaction of the basic imidazole nitrogen with the acidic silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[2]

  • Change the Stationary Phase:

    • Alumina: For basic compounds, using neutral or basic alumina can provide better separation and reduce tailing compared to silica gel.[2]

    • Reverse-Phase Chromatography: If the compound and its impurities have different polarities, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase like acetonitrile/water or methanol/water could be effective.

  • Recrystallization: If column chromatography is still problematic, consider recrystallization as an alternative or final purification step. A suitable solvent system can often be found by testing small amounts of the crude product in various solvents (e.g., ethyl acetate/hexanes, isopropanol, or water).

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 1H-imidazole-2-carboxylate

This is a common and reliable method for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 1H-imidazole-2-carboxylate (1.0 eq) and anhydrous DMF (or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via the dropping funnel.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Chemistry

Synthetic Pathway

Synthesis_Pathway A Ethyl 1H-imidazole-2-carboxylate B Imidazolide anion A->B  NaH, DMF/THF, 0 °C to rt   C This compound B->C  CH3I, 0 °C to rt  

Caption: Synthetic pathway for this compound.

Common Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation A Ethyl 1H-imidazole-2-carboxylate B This compound A->B  CH3I, Base   C Ethyl 1-methyl-1H-imidazole-4-carboxylate (Regioisomer) A->C  Alkylation at N3   D 1-methyl-1H-imidazole-2-carboxylic acid (Hydrolysis) B->D  H2O (acidic/basic)   E 1-methyl-1H-imidazole (Decarboxylation) D->E  Heat  

Caption: Common impurity formation pathways during synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reagents Reagent Reactivity/Purity? check_deprotonation->check_reagents No solution_base Use stronger base (e.g., NaH) Ensure anhydrous conditions check_deprotonation->solution_base Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No solution_alkylating Use more reactive alkylating agent (e.g., CH3I) check_reagents->solution_alkylating Yes solution_conditions Optimize temperature and time Monitor by TLC check_conditions->solution_conditions Yes end Yield Improved solution_base->end solution_alkylating->end solution_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of imidazole derivatives. Imidazoles are a critical heterocyclic motif in medicinal chemistry and materials science.[1][2][3] However, their synthesis, particularly via multicomponent reactions like the Debus-Radziszewski synthesis, can be prone to issues such as low yields, side product formation, and purification challenges.[4][5][6] This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to address common experimental hurdles.

Section 1: Common Synthesis & Yield Issues

This section addresses the most frequent and frustrating problem in synthesis: low or no yield of the desired imidazole product.

Q1: My reaction yield is significantly lower than expected in a Debus-Radziszewski synthesis. What are the most common causes?

Low yields in this multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source are a frequent issue.[4][6] The problem can typically be traced back to one of four areas: competing side reactions, incomplete reaction, suboptimal temperature, or reagent purity.

  • Dominant Side Reactions: The formation of oxazole byproducts is a common competing reaction pathway.[4] This can be mitigated by using a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the diimine intermediate required for imidazole synthesis.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the consumption of the limiting reagent, typically the aldehyde, by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time until the starting material is consumed can significantly improve yields.

  • Suboptimal Temperature: Temperature is a critical parameter. While many reactions are initiated at room temperature, gentle heating (e.g., 70-90°C) may be necessary to drive the reaction forward.[4] However, be cautious, as excessive heat can promote the formation of tar and other degradation byproducts.[4]

  • Reagent Purity & Stoichiometry: The purity of the starting materials, particularly the dicarbonyl (e.g., glyoxal, benzil) and the aldehyde, is paramount.[4] Impurities can lead to a cascade of undesired side products. Furthermore, the stoichiometry of the ammonia source is key; a significant molar excess is often required to push the equilibrium towards the desired diimine intermediate.[4]

Q2: I am attempting a multi-component synthesis of a trisubstituted imidazole, but the reaction is sluggish and gives a complex mixture. How can I optimize the conditions?

Optimizing a multi-component reaction requires a systematic approach. Beyond the points in Q1, consider the solvent and catalyst choice, which are often interdependent.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and selectivity. While polar protic solvents like ethanol are common, exploring others can be beneficial.[7] For instance, higher boiling point polar aprotic solvents like DMF or DMSO can increase reaction rates, though they may complicate purification.[7] In some cases, butanol has been shown to provide excellent yields in shorter reaction times.[7][8]

  • Catalysis: While many imidazole syntheses proceed without an explicit catalyst, various catalysts can improve yields and reaction times.[6]

    • Lewis Acids: Catalysts like ZnCl₂, often in a deep eutectic solvent with urea, can activate the carbonyl group of the aldehyde, facilitating nucleophilic attack.[3][9]

    • Heterogeneous Catalysts: Solid-supported catalysts, such as silica-tungstic acid or various nanocomposites, offer the advantage of easy separation from the reaction mixture and potential for recycling.[6][10][11]

    • Copper Catalysts: Copper(I) iodide (CuI) has been shown to be an efficient catalyst for the synthesis of trisubstituted imidazoles from benzoin, aldehydes, and ammonium acetate.[7][8]

The following table summarizes key parameters for optimizing a Debus-Radziszewski type reaction.

ParameterRecommendationRationale
Ammonia Source Stoichiometry Use a significant molar excess (e.g., 3-5 equivalents)Pushes equilibrium towards the diimine intermediate, minimizing oxazole formation.[4]
Reaction Temperature Start at room temp, then gently heat (e.g., 70-90°C) if neededBalances reaction rate against the potential for thermal degradation.[4]
Solvent Screen polar solvents (e.g., EtOH, BuOH, DMF, DMSO)Solvent polarity and boiling point affect reaction kinetics and solubility.[7]
Catalyst Consider a mild Lewis acid (e.g., ZnCl₂) or a Cu(I) saltCan activate carbonyls and facilitate condensation steps, improving rate and yield.[3][7][9]
Monitoring Use TLC or LC-MS to track aldehyde consumptionEnsures the reaction is run to completion without unnecessary heating.

Section 2: Side Products & Impurities

Q3: My TLC plate shows multiple spots, and the crude product is a dark, tarry substance. What is happening and how can I prevent it?

The formation of dark-colored, often polymeric, material is a common issue in condensations involving aldehydes and ammonia, especially under heat.

  • Cause of Color/Tar: This is often the result of polymerization or degradation of the aldehyde starting material or reactive intermediates.[12] Heating the reaction mixture for extended periods or at excessively high temperatures can exacerbate this issue.[13]

  • Prevention Strategies:

    • Control Temperature: Avoid excessive heat. Use the minimum temperature required to drive the reaction to completion, as determined by TLC monitoring.

    • Order of Addition: Consider adding the aldehyde slowly (e.g., via syringe pump) to the mixture of the dicarbonyl and the ammonia source.[4] This maintains a low concentration of the aldehyde, favoring the desired reaction pathway over self-condensation or polymerization.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.[14]

Q4: What is the likely identity of the major byproduct in my reaction?

Besides the desired imidazole, several other heterocyclic systems can form from the same starting materials. In the Debus-Radziszewski synthesis, the most common structural byproduct is an oxazole derivative.[4] This occurs when the diimine intermediate does not form efficiently, and the reaction proceeds through a different cyclization pathway. As mentioned previously, using a large excess of ammonia or an ammonium salt is the primary strategy to suppress this side reaction.[4]

Workflow & Mechanism Visualizations

To better illustrate the core concepts, the following diagrams outline the reaction mechanism and a general troubleshooting workflow.

G cluster_mech Debus-Radziszewski Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ - 2 H₂O Ammonia 2x NH₃ Ammonia->Diimine Adduct Cyclization Precursor Diimine->Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Imidazole Imidazole Product Adduct->Imidazole Cyclization & Oxidation

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield / Impure Product Check_Completion Is reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Check_Purification Is purification efficient? Start->Check_Purification Check_Side_Products Are there major side products? Check_Completion->Check_Side_Products Yes Action_Time Increase reaction time Check_Completion->Action_Time No Check_Conditions Review Reaction Conditions Check_Side_Products->Check_Conditions No Action_Stoichiometry Increase NH₃ source excess Check_Side_Products->Action_Stoichiometry Yes Action_Temp_Solvent Optimize Temp. & Solvent Check_Conditions->Action_Temp_Solvent Action_Purification Optimize purification method Check_Purification->Action_Purification Success Improved Yield Action_Time->Success Action_Stoichiometry->Success Action_Catalyst Add catalyst (e.g., Lewis acid) Action_Temp_Solvent->Action_Catalyst Action_Catalyst->Success Action_Purification->Success

Caption: A workflow for troubleshooting low yields in imidazole synthesis.

Section 3: Product Isolation & Purification

Q5: I am having difficulty purifying my imidazole derivative by silica gel chromatography. The compound is tailing badly or not moving from the baseline.

This is a very common problem. The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing) and sometimes irreversible binding.[15]

  • Solution 1: Add a Basic Modifier: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase.[15][16]

    • Triethylamine (Et₃N): Typically, adding 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica, dramatically improving peak shape.[15][16]

    • Pyridine: Pyridine can also be used but is less common due to its odor and higher boiling point.

  • Solution 2: Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your molecule, consider an alternative stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds like imidazoles.[15] It provides a less acidic surface, which minimizes the strong interactions that cause tailing.

    • Reverse-Phase Chromatography: If your imidazole derivative has sufficient non-polar character, reverse-phase chromatography (e.g., using a C18-functionalized silica) with a mobile phase like water/acetonitrile or water/methanol can be a highly effective purification method.[17]

  • Solution 3: Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb the crude material onto a small amount of silica gel (or your chosen stationary phase).[15] After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of the column. This technique often leads to sharper bands and better separation.[15]

Q6: My final product is pure by NMR, but it's off-color (e.g., yellow or brown). How can I remove the color impurity?

Color impurities are often highly conjugated, polar molecules present in very small quantities.[13] Even after successful chromatography, they can persist.

  • Activated Carbon (Charcoal) Treatment: One of the most effective methods for removing color impurities is treatment with activated carbon.

    • Dissolve the colored product in a suitable solvent.

    • Add a small amount of activated carbon (typically 1-2% by weight of your compound).

    • Heat the mixture gently with stirring for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon.

    • Remove the solvent to recover the decolorized product. Caution: Activated carbon can also adsorb your product, so use it sparingly to avoid significant loss of yield.

  • Recrystallization: A carefully chosen recrystallization can be very effective at excluding colored impurities from the crystal lattice.[18][19] Experiment with various solvents to find one where your compound has high solubility when hot and low solubility when cold.

  • Re-purification with a Different Method: If you purified by normal-phase chromatography, a subsequent purification using reverse-phase chromatography can often separate the product from the colored impurities, as they will have different retention properties.[17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is an example of the Debus-Radziszewski reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (1,2-diphenylethane-1,2-dione) (10.0 g, 47.6 mmol), benzaldehyde (5.05 g, 47.6 mmol), and ammonium acetate (36.7 g, 476 mmol, 10 equivalents).

  • Solvent: Add 50 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 120°C) with vigorous stirring. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the disappearance of the benzaldehyde spot. The reaction is typically complete within 1-2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 400 mL of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove excess acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or toluene to yield 2,4,5-triphenylimidazole as a crystalline solid.

Protocol 2: Purification of a Basic Imidazole Derivative via Flash Chromatography with a Basic Modifier
  • TLC Analysis: Determine a suitable mobile phase using TLC. A common starting point is a hexane/ethyl acetate mixture. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[16]

  • Prepare Eluent: Prepare the bulk mobile phase for the column. To this solvent mixture, add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N per 1 L of eluent).

  • Pack Column: Pack a silica gel column with the triethylamine-modified eluent.

  • Sample Loading: Dissolve the crude imidazole in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica.

  • Elution: Run the column using the prepared mobile phase. A step or linear gradient can be employed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).[15]

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[15] It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.

References

Optimizing reaction conditions for Ethyl 1-methyl-1h-imidazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its preparation can be approached through several synthetic routes, each with its own set of challenges and optimization parameters. The two most common strategies involve:

  • Esterification of 1-methyl-1H-imidazole-2-carboxylic acid: A direct approach that requires the synthesis of the corresponding carboxylic acid precursor.

  • Carboxylation and subsequent N-methylation/esterification of imidazole: A multi-step process that builds the molecule from simpler starting materials.

This guide will address common issues encountered in these synthetic pathways and provide robust solutions based on established chemical principles and literature-proven methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes are the esterification of 1-methyl-1H-imidazole-2-carboxylic acid and the direct carboxylation of 1-methylimidazole followed by esterification. The former is often preferred for its straightforward final step, though the synthesis of the carboxylic acid precursor can be challenging. The latter approach involves the reaction of 1-methylimidazole with a carboxylating agent like ethyl chloroformate.[2]

Q2: What are the typical yields I can expect for this synthesis?

A2: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For the esterification of 1-methyl-1H-imidazole-2-carboxylic acid, yields can be high, often exceeding 80% under optimized conditions. The direct carboxylation route using ethyl chloroformate can also provide good yields, with some literature reporting up to 70-80%.[2][3]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety protocols should be followed. Specifically, be cautious when handling reagents like ethyl chloroformate, which is corrosive and lachrymatory. Reactions involving strong bases like sodium hydride require an inert atmosphere and anhydrous conditions to prevent fires. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The spots can be visualized under UV light or by using an iodine chamber. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Incomplete Deprotonation of Imidazole (for N-alkylation/carboxylation routes)

  • Explanation: The nitrogen atom of the imidazole ring needs to be sufficiently nucleophilic to react with the electrophile (e.g., methylating agent or ethyl chloroformate). Incomplete deprotonation leads to a low concentration of the reactive imidazolide anion.

  • Solution:

    • Stronger Base: If using a weak base like triethylamine, consider switching to a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation.[4]

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the base and the imidazolide anion.

Possible Cause 2: Poor Reactivity of the Carboxylic Acid (for esterification route)

  • Explanation: Direct esterification of carboxylic acids, especially heterocyclic ones, can be sluggish. The equilibrium may not favor the product without a catalyst or activating agent.

  • Solution:

    • Acid Catalysis: Employ a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid with an excess of ethanol, and use Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[5]

    • Activating Agents: Convert the carboxylic acid to a more reactive species. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which readily reacts with ethanol. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[6]

Possible Cause 3: Suboptimal Reaction Temperature

  • Explanation: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to decomposition.

  • Solution:

    • Systematic Optimization: Experiment with a range of temperatures. For the reaction of 1-methylimidazole with ethyl chloroformate, cooling to -20°C during the addition of the chloroformate can minimize side reactions, followed by allowing the reaction to warm to room temperature.[2] For esterification, refluxing in ethanol is a common practice.[5]

Problem 2: Formation of Significant Impurities

Possible Cause 1: Di-alkylation or Quaternary Salt Formation

  • Explanation: In routes involving N-methylation, the product, this compound, can be further alkylated by the methylating agent to form a quaternary imidazolium salt, a common side reaction in imidazole chemistry.[4]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

    • Reaction Monitoring: Closely monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent over-alkylation.

Possible Cause 2: Formation of Regioisomers (in syntheses with unsymmetrical imidazoles)

  • Explanation: For unsymmetrically substituted imidazoles, alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers that can be difficult to separate.[7]

  • Solution:

    • Steric Hindrance: The regioselectivity of N-alkylation is often influenced by steric hindrance. Bulky substituents on the imidazole ring can direct the alkylating agent to the less hindered nitrogen.[4]

    • Protecting Groups: In complex syntheses, employing a protecting group strategy can ensure selective N-alkylation.

    • Chromatographic Separation: If a mixture of isomers is formed, careful column chromatography is often necessary for separation.

Problem 3: Difficulty in Product Purification

Possible Cause 1: Co-elution of Product and Starting Material/Impurities

  • Explanation: The polarity of the product and unreacted starting materials or byproducts might be very similar, making separation by column chromatography challenging.

  • Solution:

    • Optimize Solvent System for Chromatography: Systematically vary the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Isopropyl ether has been reported as a suitable recrystallization solvent for a related compound.[5]

Possible Cause 2: Product is an Oil and Difficult to Handle

  • Explanation: While this compound is reported as a white solid, impurities can sometimes result in an oily product.[3]

  • Solution:

    • Thorough Purification: Ensure the product is pure by performing careful column chromatography.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

    • Seed Crystals: If a small amount of solid product can be obtained, use it to seed the oil to promote crystallization.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: From 1-Methylimidazole and Ethyl Chloroformate[2]
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to -20°C using an appropriate cooling bath.

  • Addition of Ethyl Chloroformate: Add a solution of ethyl chloroformate (1.05 eq) in anhydrous acetonitrile dropwise to the cooled reaction mixture, ensuring the temperature does not rise above -15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid
  • Reaction Setup: Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1 (from 1-Methylimidazole)Protocol 2 (Esterification)
Starting Materials 1-Methylimidazole, Ethyl Chloroformate1-Methyl-1H-imidazole-2-carboxylic acid, Ethanol
Key Reagents TriethylamineSulfuric Acid
Solvent AcetonitrileEthanol
Temperature -20°C to Room TemperatureReflux
Typical Yield 70-80%[2]>80%
Key Challenges Potential for side reactions, requires low temperaturesRequires synthesis of the starting carboxylic acid

Table 2: Spectroscopic Data for this compound

Technique Expected Peaks/Values
¹H NMR (CDCl₃) δ (ppm): 1.41 (t, 3H), 4.00 (s, 3H), 4.42 (q, 2H), 7.00 (d, 1H), 7.08 (d, 1H)[2]
¹³C NMR (CDCl₃) δ (ppm): 14.3, 35.8, 61.5, 123.8, 128.0, 139.5, 161.2
Mass Spec (ESI+) m/z: 155.08 [M+H]⁺[2]

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: From 1-Methylimidazole cluster_1 Protocol 2: Esterification 1-Methylimidazole 1-Methylimidazole Reaction_1 EtOCOCl, Et3N Acetonitrile, -20°C to RT 1-Methylimidazole->Reaction_1 Product_1 Ethyl 1-methyl-1H- imidazole-2-carboxylate Reaction_1->Product_1 Carboxylic_Acid 1-Methyl-1H-imidazole -2-carboxylic acid Reaction_2 Ethanol, H2SO4 Reflux Carboxylic_Acid->Reaction_2 Product_2 Ethyl 1-methyl-1H- imidazole-2-carboxylate Reaction_2->Product_2

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of Product Cause_1 Incomplete Deprotonation Low_Yield->Cause_1 Cause_2 Poor Carboxylic Acid Reactivity Low_Yield->Cause_2 Cause_3 Suboptimal Temperature Low_Yield->Cause_3 Solution_1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Cause_1->Solution_1 Solution_2 Use Acid Catalyst (H2SO4) or Activating Agent (SOCl2, DCC) Cause_2->Solution_2 Solution_3 Systematically Optimize Temperature Cause_3->Solution_3

Caption: Troubleshooting workflow for addressing low product yield.

References

Challenges in scaling up the production of Ethyl 1-methyl-1h-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-methyl-1H-imidazole-2-carboxylate

Introduction: Navigating the Scale-Up of a Key Synthetic Intermediate

Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule serves as a crucial building block in the development of various pharmaceutical agents. While its structure appears straightforward, its synthesis presents several challenges, particularly concerning reaction control, regioselectivity, and purification at scale.

This guide is structured to provide practical, experience-driven advice. We will move from a general overview of the synthetic pathway to specific, actionable troubleshooting steps and detailed protocols. Our goal is to equip you, our fellow scientists and researchers, with the knowledge to anticipate and overcome the hurdles inherent in scaling up this process.

Critical Safety Precautions

Before commencing any experimental work, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. The synthesis involves hazardous materials that require careful handling in a controlled laboratory environment, such as a chemical fume hood.[1]

  • Imidazole: Corrosive and can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and may pose reproductive health risks.[2] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][4]

  • Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are potent, toxic, and potentially carcinogenic alkylating agents. Handle with extreme caution, using appropriate engineering controls and PPE.

  • Strong Acids & Bases (e.g., Sulfuric Acid, Potassium tert-butoxide): These are highly corrosive. Ensure slow, controlled addition, especially during quenching or pH adjustment, as these steps can be highly exothermic.

Always have appropriate spill kits and emergency procedures in place. Ensure eyewash stations and safety showers are accessible and certified.[1]

Synthetic Pathway Overview

The most common and scalable synthesis of this compound typically follows a two or three-step sequence starting from imidazole. The key challenges are the initial carboxylation and the subsequent regioselective N-methylation.

The general pathway is illustrated below:

Synthesis_Pathway Imidazole Imidazole ImCOOH 1H-Imidazole- 2-carboxylic Acid Imidazole->ImCOOH Carboxylation EtImCOOH Ethyl 1H-imidazole- 2-carboxylate ImCOOH->EtImCOOH Fischer Esterification FinalProduct Ethyl 1-methyl-1H- imidazole-2-carboxylate EtImCOOH->FinalProduct N-Methylation CO2 1. Base (e.g., K₂CO₃) 2. CO₂ (High Pressure) EtOH Ethanol (EtOH) Acid Catalyst (e.g., H₂SO₄) MeI Methylating Agent (e.g., MeI) Base (e.g., K₂CO₃)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up this synthesis?

The primary challenge is controlling the regioselectivity during the N-methylation step. The imidazole ring has two nitrogen atoms that can be alkylated.[5] Because of the tautomeric nature of the NH-imidazole, methylation can occur at the N1 or N3 position, leading to a mixture of the desired 1-methyl isomer and the undesired 3-methyl isomer.[6] Separating these isomers on a large scale is often difficult and costly.

Q2: Why is the N-methylation performed after esterification?

Performing methylation on Ethyl 1H-imidazole-2-carboxylate is generally preferred over methylating imidazole first. The ester group at the C2 position provides significant steric hindrance, which can be exploited to favor methylation at the desired, less-hindered N1 position, although selectivity is not always guaranteed.[6] Developing a highly regioselective N-methylation is a key aspect of process optimization.[7][8][9]

Q3: What are the Critical Process Parameters (CPPs) to monitor?

  • Carboxylation: Temperature and CO₂ pressure are critical. This reaction often requires high pressure and temperature to proceed efficiently.[10]

  • Esterification: Temperature and removal of water are key. For Fischer esterification, driving the equilibrium towards the product by removing water is essential for achieving high conversion.[11]

  • N-Methylation: Temperature, choice of base, and stoichiometry of the methylating agent. Over-alkylation can lead to the formation of imidazolium salts, and temperature can significantly impact the isomeric ratio.

Q4: What analytical techniques are recommended for in-process monitoring?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction completion and for identifying the presence of major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress, purity assessment, and determining the ratio of N1 to N3 isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and starting materials.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H NMR can readily distinguish between the N1 and N3 isomers based on the chemical shifts of the imidazole ring protons.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up.

Problem / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Low Yield in Esterification Step 1. Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[11] 2. Ester Hydrolysis: Presence of excess water during workup can hydrolyze the product back to the carboxylic acid. 3. Degradation: High temperatures with strong acid can lead to decomposition, often indicated by dark coloration.1. Drive the Equilibrium: Use a large excess of ethanol (it can serve as the solvent) and ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent. 2. Alternative Methods: For acid-sensitive substrates, consider milder methods like Steglich esterification (DCC/DMAP) or activation via an acid chloride (using SOCl₂ or oxalyl chloride), though these add cost and complexity at scale.[11] 3. Controlled Workup: During workup, perform the neutralization at low temperatures (0-5 °C) to minimize hydrolysis.[13]
Poor Regioselectivity in N-Methylation (High % of N3-isomer) 1. Tautomeric Equilibrium: The starting material, Ethyl 1H-imidazole-2-carboxylate, exists in a rapid tautomeric equilibrium, exposing both nitrogens to the methylating agent.[5] 2. Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the kinetic vs. thermodynamic product ratio. The less-hindered nitrogen is often kinetically favored.[6]1. Optimize Base and Solvent: A strong, non-nucleophilic base can deprotonate the imidazole, forming an imidazolide anion. The reaction solvent can then influence which nitrogen is more accessible for alkylation. Aprotic polar solvents like DMF or acetonitrile are common. 2. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This often favors the thermodynamically more stable product. Perform a Design of Experiments (DoE) to screen conditions systematically. 3. Protecting Group Strategy: While more complex, a transient protecting group could be used to block one nitrogen, direct methylation to the other, and then be removed. This adds steps but can provide near-perfect regioselectivity.[6]
Formation of Insoluble, Dark-Colored Material 1. Polymerization: Imidazole derivatives can be susceptible to polymerization or self-condensation, especially at elevated temperatures or under strongly acidic/basic conditions.[14] 2. Reagent Decomposition: The methylating agent or other reagents may be decomposing under the reaction conditions.1. Temperature Control: Maintain strict temperature control throughout the process. Avoid localized heating ("hot spots") in the reactor, which is a common issue during scale-up. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to colored impurities. 3. Reagent Quality: Ensure all reagents are of high purity and are stored correctly.
Difficult Product Purification 1. Similar Polarity of Isomers: The desired N1-methyl and undesired N3-methyl isomers often have very similar polarities, making chromatographic separation challenging and resource-intensive. 2. Residual Starting Material: Incomplete conversion leaves starting material that may co-elute or co-crystallize with the product.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution might be necessary. Sometimes, a less polar/more polar solvent system (e.g., Heptane/Ethyl Acetate vs. DCM/Methanol) can improve separation. 2. Recrystallization: If the product is a solid, develop a robust recrystallization procedure. This is often more scalable than chromatography. Screen various solvents and solvent mixtures to find one where the desired isomer has lower solubility than the impurities.[13] 3. Acid-Base Extraction: Exploit the basicity of the imidazole nitrogen. An acid wash can remove basic impurities, or the product itself can be extracted into an aqueous acid phase, washed, and then liberated by adding a base.[15]
Low Product Stability / Decarboxylation 1. Thermal Instability: Imidazolium carboxylates (which can form as intermediates or byproducts) are known to undergo thermal decarboxylation.[16] While the target molecule is an ester, related structures can be sensitive. 2. Hydrolytic Instability: The ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and heat.1. Avoid Excessive Heat: Use the minimum temperature required for reactions and distillations. When concentrating the product solution, use a rotary evaporator under reduced pressure to keep the temperature low. 2. Control pH: Ensure the final isolated product is stored under neutral, anhydrous conditions. Avoid exposure to strong acids or bases during storage.

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-Up Experiment Completed Analyze Product Batch CheckPurity Purity < 98%? Start->CheckPurity CheckYield Yield < 70%? CheckPurity->CheckYield No ImpurityID Identify Impurities (HPLC, GC-MS, NMR) CheckPurity->ImpurityID Yes Success Process Successful CheckYield->Success No CheckSteps Analyze Yield of Each Step CheckYield->CheckSteps Yes Isomer Isomeric Impurity (N3-isomer)? ImpurityID->Isomer SM Unreacted Starting Material? Isomer->SM No SolveIsomer Review N-Methylation: - Lower Temperature - Screen Bases/Solvents - Optimize Stoichiometry Isomer->SolveIsomer Yes Other Other/Unknown Impurity SM->Other No SolveSM Review Relevant Step: - Increase Reaction Time - Increase Temperature (cautiously) - Check Reagent Stoichiometry SM->SolveSM Yes SolveOther Review Reaction Conditions: - Use Inert Atmosphere - Check for Degradation - Purify Reagents Other->SolveOther EsterificationLow Esterification Yield Low? CheckSteps->EsterificationLow MethylationLow N-Methylation Yield Low? EsterificationLow->MethylationLow No SolveEster Review Esterification: - Ensure Water Removal - Increase Reaction Time - Check Catalyst Loading EsterificationLow->SolveEster Yes WorkupLoss Significant Workup/Isolation Loss? MethylationLow->WorkupLoss No SolveMethyl Review N-Methylation: - Check Base Activity - Ensure Anhydrous Conditions - Check for Side Reactions MethylationLow->SolveMethyl Yes SolveWorkup Optimize Isolation: - Review Extraction pH/Solvents - Develop Recrystallization Protocol - Minimize Transfers WorkupLoss->SolveWorkup Yes

Caption: A logical workflow for troubleshooting common scale-up issues.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization will be required based on your specific equipment and scale.

Protocol 1: Esterification of 1H-Imidazole-2-carboxylic Acid
  • Rationale: This Fischer esterification protocol uses an excess of ethanol as both a reagent and solvent to drive the reaction forward. Concentrated sulfuric acid is a cost-effective and powerful catalyst.

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature probe with 1H-Imidazole-2-carboxylic acid (1.0 eq).

  • Solvent/Reagent Addition: Add anhydrous ethanol (10-20 volumes). Begin agitation.

  • Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.3 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.[13]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 7-12 hours. Monitor the removal of water in the Dean-Stark trap.

  • In-Process Check (IPC): Take an aliquot, quench it carefully into a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of starting material.

  • Workup: Once complete, cool the reaction to room temperature and concentrate the volume under reduced pressure.

  • Neutralization: Dilute the residue with ice water (10 vol) and cool to 0-5 °C. Adjust the pH to 7-8 by the slow addition of a saturated sodium bicarbonate or ammonia solution.[13]

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 1H-imidazole-2-carboxylate.

Protocol 2: N-Methylation of Ethyl 1H-imidazole-2-carboxylate
  • Rationale: This protocol uses potassium carbonate as a mild base and methyl iodide as the alkylating agent in DMF, a common choice for N-alkylation reactions.[6] Temperature control is critical to maximize regioselectivity.

  • Reactor Setup: To a dry reactor under a nitrogen atmosphere, add Ethyl 1H-imidazole-2-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 5-10 vol).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq). Stir the suspension for 30 minutes at room temperature.

  • Methylation: Cool the mixture to 0-10 °C. Add methyl iodide (1.1-1.3 eq) dropwise over 30-60 minutes, maintaining the internal temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • IPC: Monitor the reaction by HPLC to determine the consumption of starting material and the ratio of N1/N3 isomers.

  • Workup: Once complete, filter off the inorganic salts and wash the filter cake with DMF or ethyl acetate.

  • Quench & Extraction: Dilute the filtrate with cold water and extract with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 3: Purification
  • Rationale: A combination of chromatography and/or recrystallization is typically required to achieve high purity.

  • A) Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., heptane or hexanes).

    • Load the adsorbed material onto the column.

    • Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 10% and gradually increasing to 50%). The desired N1-isomer is typically less polar and will elute first.

    • Combine the pure fractions and concentrate to yield the final product.

  • B) Recrystallization:

    • Dissolve the crude material in a minimum amount of a hot solvent (e.g., isopropyl ether, ethyl acetate/heptane mixture).[13]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Mastering the Acid-Base Purification of Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of imidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The Dichotomy of Imidazole Carboxylates: An Overview

Imidazole carboxylates are fascinating molecules, possessing both a basic imidazole ring and an acidic carboxylic acid (or ester) functionality. This dual nature is the key to their purification via acid-base extraction, a powerful technique that exploits the differential solubility of the compound in its charged and neutral forms. However, this same duality can introduce complexities that are often the source of purification woes. Understanding the pKa values of both the imidazole nitrogen and the carboxylic acid is paramount to designing a successful purification protocol. The imidazole ring typically has a pKa in the range of 6-7, making it basic, while the carboxylic acid group has a pKa around 2-4, making it acidic.

Core Principles: A Foundation for Success

The success of an acid-base extraction hinges on the ability to selectively protonate or deprotonate the functional groups of your target molecule to shuttle it between an aqueous and an organic phase, leaving impurities behind.

AcidBasePurification

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acid-base purification of imidazole carboxylates in a question-and-answer format, providing actionable solutions.

Q1: My imidazole carboxylate doesn't precipitate out of the aqueous layer after neutralization. What's happening and what should I do?

A1: This is a frequent and frustrating problem. Several factors could be at play:

  • High Water Solubility: Even in its neutral, zwitterionic form, your imidazole carboxylate might have significant water solubility.[1]

    • Solution: Instead of relying on precipitation, perform a back-extraction. After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[1] The neutral compound will partition into the organic layer.

  • Incorrect pH: You may not have reached the isoelectric point (pI) of your molecule. The pI is the pH at which the molecule has a net zero charge and is often at its lowest solubility.

    • Solution: Carefully adjust the pH of the aqueous solution. Use a pH meter for accuracy. Add acid or base dropwise with vigorous stirring. It's often beneficial to cool the solution in an ice bath during neutralization to minimize solubility.[1]

  • Salt Formation: High concentrations of salt, formed from the neutralization of the acid and base, can increase the solubility of your compound in the aqueous phase.[1]

    • Solution: If possible, use the minimum amount of acid and base necessary. Alternatively, you can try to saturate the aqueous layer with a salt like sodium chloride (salting out), which can decrease the solubility of your organic compound and improve extraction efficiency into the organic layer.

Q2: I'm seeing low recovery of my product after the entire acid-base extraction process. Where could my compound have gone?

A2: Low recovery can be attributed to several stages of the process:

  • Incomplete Extraction: The initial extraction from the organic to the aqueous phase (or vice versa) might have been inefficient.

    • Solution: Perform multiple extractions with smaller volumes of the aqueous solution rather than one large extraction. Ensure vigorous mixing of the two phases to maximize surface area and facilitate transfer.

  • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your compound.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the emulsion through a pad of celite.

  • Degradation: Some imidazole derivatives can be sensitive to strong acids or bases, especially if heated.[1]

    • Solution: Use dilute acids and bases (e.g., 1M HCl, 1M NaOH) and perform the extractions at room temperature or in an ice bath.[1] Avoid prolonged exposure to harsh pH conditions.

Q3: My purified product is still contaminated with starting materials or side products. How can I improve the purity?

A3: While acid-base extraction is powerful, it may not remove all impurities, especially those with similar acidic or basic properties.

  • Optimize pH Washes: The pH of your acidic and basic washes is crucial.

    • Solution: Consider the pKa values of your desired product and the impurities. For instance, if you have a basic impurity that is more basic than your imidazole, a carefully controlled acidic wash at a pH between the two pKa values could selectively extract the impurity.

  • Incorporate a Recrystallization Step: Recrystallization is an excellent secondary purification technique.[2]

    • Solution: After your acid-base extraction, dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly. The pure compound should crystallize out, leaving impurities in the solvent.

  • Column Chromatography: For very persistent impurities, column chromatography may be necessary.[1]

    • Solution: You can use silica gel or alumina as the stationary phase. A common eluent system for imidazole derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1] Adding a small amount of a modifier like triethylamine can help to reduce tailing of basic compounds on silica gel.[1]

Experimental Protocols: A Step-by-Step Guide

Here are detailed protocols for the acid-base purification of a generic imidazole carboxylate.

Protocol 1: Purification of an Imidazole Carboxylic Acid

This protocol assumes you have a crude mixture containing your imidazole carboxylic acid and neutral organic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated imidazole carboxylate will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous acid (e.g., 1 M HCl) with stirring until the pH is acidic (check with pH paper). Your purified imidazole carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar organic solvent (like hexanes or ether) to remove any remaining organic impurities.

  • Drying: Dry the purified solid under vacuum.

Protocol1

Protocol 2: Purification of an Imidazole Carboxylate Ester

This protocol is for purifying an imidazole carboxylate ester from acidic and neutral impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Shake the funnel, venting appropriately. The protonated imidazole ester will move into the aqueous layer.

  • Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer if necessary.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[1] Then, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., DCM).[1]

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole carboxylate ester.[1]

Protocol2

Data Presentation: Key Physicochemical Properties

A summary of key physicochemical properties for representative imidazole carboxylates is provided below to aid in purification design.

CompoundMolecular FormulaMelting Point (°C)pKa (Predicted)Solubility
1H-Imidazole-4-carboxylic acidC₄H₄N₂O₂294-295[3][4]2.69 ± 0.10[3][5]Sparingly soluble in aqueous acid[3][5]
Imidazole-2-carboxylic acidC₄H₄N₂O₂156-158[6]--
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylateC₁₃H₁₄N₂O₂47-49[7]-Soluble in common organic solvents[7]

References

Validation & Comparative

Comparing the efficacy of Ethyl 1-methyl-1h-imidazole-2-carboxylate with other PARP inhibitor precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Synthetic Lethality in Oncology

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a significant advancement in targeted cancer therapy. These molecules exploit the concept of "synthetic lethality," a phenomenon where the combination of two genetic or functional defects results in cell death, while a single defect alone is viable.[1][2] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a compromised homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[3][4] These tumors become critically dependent on PARP-mediated base excision repair (BER) to mend single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into cytotoxic DSBs.[2] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic catastrophe and targeted cell death.[2][5]

This guide provides a comparative framework for evaluating the potential of novel PARP inhibitor precursors, with a specific focus on analyzing the structural attributes of Ethyl 1-methyl-1H-imidazole-2-carboxylate against established precursors of clinically approved PARP inhibitors. We will delve into the foundational structure-activity relationships, provide detailed experimental protocols for efficacy assessment, and offer insights into the causal relationships that drive inhibitor potency.

The PARP Inhibitor Pharmacophore: Mimicking the Natural Substrate

The catalytic activity of PARP enzymes, particularly PARP-1 and PARP-2, hinges on their ability to bind to nicotinamide adenine dinucleotide (NAD+) and transfer ADP-ribose units to target proteins.[6] The design of virtually all potent PARP inhibitors is rooted in mimicking the nicotinamide portion of NAD+, allowing them to competitively occupy the enzyme's active site.[2][6][7] This "nicotinamide-binding pocket" has well-defined structural features that are critical for inhibitor binding. Key interactions typically involve hydrogen bonds with conserved amino acid residues like Gly863 and Ser904, and π-π stacking with Tyr907.[7]

The foundational pharmacophore, therefore, consists of a cyclic structure, often a benzamide, that presents hydrogen bond donors and acceptors in a specific spatial arrangement to engage with the active site.[7] The evolution of PARP inhibitors has seen the elaboration of this core structure with additional moieties that extend into other pockets of the catalytic domain, enhancing potency and influencing selectivity.

Structural Analysis of this compound as a Potential Precursor

This compound is a heterocyclic compound with the molecular formula C7H10N2O2.[8][9] Let's dissect its structure in the context of the PARP inhibitor pharmacophore:

  • Core Scaffold: The 1-methyl-1H-imidazole ring serves as the core. Imidazole itself is a privileged scaffold in medicinal chemistry and has been explored in novel PARP inhibitor designs.[3]

  • Potential Hydrogen Bonding: The ester group (-COOEt) at the 2-position contains a carbonyl oxygen which could potentially act as a hydrogen bond acceptor, analogous to the critical carbonyl in the benzamide pharmacophore. The nitrogen atoms within the imidazole ring could also participate in hydrogen bonding.

  • Limitations and Required Modifications: In its current form, this compound is unlikely to be a potent PARP inhibitor. The ethyl ester is not isosteric with the primary amide (-CONH2) found in many potent inhibitors like Niraparib and Rucaparib, which provides a crucial hydrogen bond donor interaction. To be considered a viable precursor, this ester would likely need to be converted to a carboxamide. Furthermore, potent PARP inhibitors possess larger, often complex, appended groups that provide additional interactions with the enzyme, which this simple molecule lacks.

Therefore, while the imidazole core is of interest, this compound should be viewed as a foundational building block, not a direct precursor in the same vein as those for existing drugs. Its value lies in its potential for chemical modification to build a more elaborate and effective inhibitor.

Comparative Analysis of Established PARP Inhibitor Precursors

To contextualize the potential of a new scaffold, it is essential to understand the structure and synthetic role of precursors for clinically successful PARP inhibitors. These precursors are advanced intermediates that already contain significant portions of the final drug's architecture.

PARP Inhibitor Key Precursor(s) Role of Precursor in Final Structure Reference(s)
Olaparib 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid; Cyclopropyl(piperazin-1-yl)methanoneThe benzoic acid derivative contains the core phthalazinone ring system responsible for key interactions. It is then coupled with the piperazine moiety.[10][11][12][13]
Rucaparib (E)-2-aminocinnamonitrile derivatives; Indole-3-acetonitrile derivativesThese precursors are used to construct the tricyclic indole core of Rucaparib, which is a key structural feature for its activity.[14][15][16][17][18]
Niraparib 3-methyl-2-nitrobenzoic acid; tert-butyl-3-(4-aminophenyl)piperidine-1-carboxylateThese are early-stage precursors used to build the indazole and piperidine rings, respectively, which are then coupled to form the final inhibitor.[19][20][21][22][23]
Talazoparib 1-methyl-1H-1,2,4-triazole; 6-fluoro-4-nitroisobenzofuran-1(3H)-oneThese molecules serve as the building blocks for the complex tetracyclic core of Talazoparib, which is known for its high potency.[24][25][26][27]

This comparison highlights that successful PARP inhibitors are derived from precursors that are significantly more complex than simple heterocyclic esters. The precursors are strategically designed to enable the efficient assembly of the final, potent pharmacophore.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of a novel precursor scaffold like an imidazole-2-carboxamide derivative, a series of in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.

Experimental Workflow

The logical flow for evaluating a novel PARP inhibitor precursor involves a tiered approach, starting with its ability to inhibit the target enzyme and progressing to its effect on cancer cells.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A Precursor Synthesis & Carboxamide Formation B PARP-1 Enzymatic Assay A->B Test Compound C IC50 Determination B->C Dose-Response Data D Cell Line Selection (e.g., BRCA-deficient) C->D Potent Compounds E Cytotoxicity Assay (e.g., MTT or SRB) D->E Treated Cells F Cellular IC50 Determination E->F Viability Data G cluster_0 DNA Single-Strand Break (SSB) Repair (BER) cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate ssb DNA Single-Strand Break parp1 PARP-1 ssb->parp1 binds to parp_trapped PARP Trapping on DNA ssb->parp_trapped at site of par PAR Chains parp1->par synthesizes parp1->parp_trapped leads to nad NAD+ nad->parp1 substrate repair_proteins Recruitment of Repair Proteins (XRCC1, LigIII) par->repair_proteins ssb_repaired SSB Repaired repair_proteins->ssb_repaired parpi PARP Inhibitor (e.g., Imidazole Derivative) parpi->parp1 inhibits replication_fork Replication Fork Collapse parp_trapped->replication_fork dsb DNA Double-Strand Break (DSB) replication_fork->dsb hr_proficient HR-Proficient Cell (BRCA wild-type) dsb->hr_proficient hr_deficient HR-Deficient Cell (BRCA mutant) dsb->hr_deficient repair_hr DSB Repair via Homologous Recombination hr_proficient->repair_hr apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis survival Cell Survival repair_hr->survival

References

A Comparative Analysis of the Antiviral Activity of Ethyl 1-methyl-1H-imidazole-2-carboxylate Derivatives and Other Prominent Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral therapeutics, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering vast structural diversity and a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antiviral performance of derivatives of Ethyl 1-methyl-1H-imidazole-2-carboxylate against other key nitrogen-containing heterocycles, namely pyrazoles and triazoles. By synthesizing data from experimental studies, we aim to furnish researchers with a detailed understanding of their relative potencies, selectivities, and mechanisms of action against a range of clinically relevant viruses.

Introduction to Heterocyclic Antiviral Agents

Nitrogen-based heterocycles are fundamental scaffolds in medicinal chemistry due to their ability to mimic biological molecules and interact with a wide array of enzymatic and cellular targets.[1][2] Imidazoles, pyrazoles, and triazoles, in particular, have garnered significant attention for their potential as antiviral agents, with numerous derivatives demonstrating efficacy against a multitude of viral pathogens.[1][3][4] The unique electronic properties and hydrogen bonding capabilities of these five-membered rings allow for a diverse range of substitutions, enabling the fine-tuning of their antiviral activity and pharmacokinetic profiles.[5]

This guide will delve into a comparative analysis of these heterocyclic classes, with a specific focus on available data for derivatives of this compound and its analogs, providing a valuable resource for the rational design of next-generation antiviral drugs.

Comparative Antiviral Performance

To provide a clear and objective comparison, the following sections present experimental data for imidazole, pyrazole, and triazole derivatives against three key viral families: Orthopoxviruses, Herpesviruses, and Orthomyxoviruses.

Orthopoxvirus Activity: A Focus on Vaccinia Virus

Vaccinia virus (VACV), a member of the orthopoxvirus genus, serves as a valuable model for studying potential therapeutics against more pathogenic orthopoxviruses like the variola virus (the causative agent of smallpox) and monkeypox virus.

A study on 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester derivatives, which are structurally related to the topic compound, revealed promising activity against VACV.[6] One of the most potent compounds, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, demonstrated a high selectivity index (SI) of 919, indicating a significant window between its antiviral efficacy and host cell toxicity.[6] In comparison, a study on N-acetyl 4,5-dihydropyrazole derivatives identified a compound with an EC50 value of 7 µg/mL against the Lederle strain of VACV.[7] While a direct comparison is challenging due to different assay methodologies, both imidazole and pyrazole scaffolds show potential for the development of anti-orthopoxvirus agents. Data on the anti-vaccinia activity of triazole derivatives remains limited in the reviewed literature.

Table 1: Comparative Antiviral Activity against Vaccinia Virus (VACV)

Heterocycle ClassDerivativeVirus StrainEC₅₀/IC₅₀CC₅₀Selectivity Index (SI)Reference
Imidazole Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylateVACV-321.97 µM919[6]
Pyrazole N-acetyl 4,5-dihydropyrazole derivativeVACV (Lederle)7 µg/mL>100 µg/mL>14[7]
Triazole Data Not Available-----
Herpesvirus Activity: Targeting Herpes Simplex Virus-1 (HSV-1)

Herpes Simplex Virus-1 is a ubiquitous pathogen responsible for a range of human diseases. The development of novel anti-HSV-1 agents is crucial, particularly due to the emergence of resistance to current therapies.

Several studies have highlighted the anti-HSV-1 potential of various heterocyclic compounds. A series of 2-phenylbenzimidazole analogs showed good antiviral activity against HSV-1. While specific IC50 values for these imidazole derivatives against HSV-1 were not detailed in the provided search results, another study on amidinourea derivatives, which can incorporate imidazole-like structures, reported IC50 values in the micromolar range against HSV-1. For instance, one such compound exhibited an IC50 of 18.52 µM.

In the pyrazole family, new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have demonstrated potent anti-HSV-1 activity, with some compounds showing IC50 values lower than the standard drug acyclovir.[8]

For triazoles, a series of 1,4-disubstituted-1,2,3-triazole derivatives were evaluated against HSV-1, with the most promising compounds exhibiting EC50 values of 16 µM and 21 µM, and high selectivity indices.[6]

Table 2: Comparative Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)

Heterocycle ClassDerivativeVirus StrainEC₅₀/IC₅₀CC₅₀Selectivity Index (SI)Reference
Imidazole Amidinourea derivativeHSV-118.52 µM>200 µM>10.8[8]
Pyrazole 3-methyl-1,5-diphenyl-1H-pyrazole derivativeHSV-1< Acyclovir--[8]
Triazole (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazideHSV-1 17syn+16 µM285 µM17.8[6]
Orthomyxovirus Activity: Combating Influenza A Virus

Influenza A virus is a major global health concern, necessitating the continuous development of new antiviral drugs to combat seasonal epidemics and potential pandemics.

Imidazole derivatives have been investigated for their anti-influenza activity. For example, imidazole-based compounds have been identified as inhibitors of the influenza A virus M2 proton channel, with EC50 values as low as 0.3 µM.[1][3] Another study on imidazole-pinanamine conjugates reported IC50 values of 2.5 mM and 3.4 mM against wild-type and amantadine-resistant influenza A strains, respectively.[3]

The pyrazole scaffold has also yielded potent anti-influenza agents. One study identified a pyrazole derivative as a potent inhibitor of the H1N1 virus with an IC50 of 5.4 µM, acting through the inhibition of influenza A neuraminidase.[9]

Triazole derivatives have also been explored as anti-influenza agents. A review highlighted that enantiomers of 1,2,4-triazole-3-thiones are potential candidates against influenza A (H1N1) viruses.[5] Another study on 1,2,3-triazole glycosides reported high activity against both H5N1 and H1N1 strains.[10]

Table 3: Comparative Antiviral Activity against Influenza A Virus

Heterocycle ClassDerivativeVirus StrainEC₅₀/IC₅₀CC₅₀Selectivity Index (SI)Reference
Imidazole Imidazole-based M2 inhibitorInfluenza A0.3 µM--
Pyrazole Pyrazole derivative (Neuraminidase inhibitor)H1N15.4 µM>100 µM>18.5[9]
Triazole 1,2,3-triazole glycosideH5N1, H1N1High Activity--

Mechanistic Insights and Structure-Activity Relationships

The antiviral activity of these heterocyclic compounds stems from their ability to interact with various viral and host cell targets, disrupting the viral life cycle.

Imidazole Derivatives

The imidazole ring is a versatile scaffold that can be found in compounds targeting a wide range of viruses.[1][3] Their mechanisms of action are diverse and include:

  • Inhibition of Viral Enzymes: Imidazole derivatives have been shown to inhibit key viral enzymes such as proteases and polymerases, which are essential for viral replication.[3]

  • Disruption of Viral Entry: Some imidazole-containing compounds can interfere with the initial stages of viral infection by preventing the virus from entering host cells.

  • Modulation of Host Factors: Imidazoles can also exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

Structure-activity relationship (SAR) studies of imidazole derivatives have revealed that the nature and position of substituents on the imidazole ring and its appended functionalities are critical for their antiviral potency and selectivity.[1][3]

Caption: Potential antiviral mechanisms of imidazole derivatives.

Pyrazole Derivatives

Pyrazole-based compounds have demonstrated a broad spectrum of antiviral activities, often targeting viral enzymes. Their mechanism of action can involve:

  • Neuraminidase Inhibition: As seen in the case of influenza, pyrazole derivatives can be designed to inhibit viral neuraminidase, preventing the release of new virions from infected cells.[9]

  • Polymerase Inhibition: Some pyrazole derivatives act as non-nucleoside inhibitors of viral polymerases, halting the replication of the viral genome.

  • Protease Inhibition: Pyrazoles can also be tailored to fit into the active site of viral proteases, blocking their function and preventing the maturation of viral proteins.

The structural flexibility of the pyrazole ring allows for the introduction of various substituents to optimize interactions with the target enzyme's active site.

Caption: Common enzymatic targets of pyrazole-based antiviral agents.

Triazole Derivatives

Triazoles, including both 1,2,3- and 1,2,4-triazole isomers, are another important class of heterocyclic antiviral agents.[4][5] Their mechanisms of action are varied and can include:

  • Nucleoside Analogs: The triazole ring can serve as a bioisostere for other chemical groups, allowing for its incorporation into nucleoside analogs that inhibit viral DNA or RNA synthesis.[5]

  • Enzyme Inhibition: Triazole derivatives have been developed as inhibitors of various viral enzymes, including proteases and reverse transcriptases.

  • Inhibition of Viral Replication: Some triazole compounds have been shown to interfere with the expression of essential viral genes, thereby inhibiting viral replication.[6]

The specific substitution pattern on the triazole ring and the nature of the linked moieties are crucial in determining the target and potency of these compounds.

Caption: Diverse antiviral strategies employed by triazole derivatives.

Experimental Protocols

The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and cytotoxicity. Below are detailed protocols for determining the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀).

Determination of 50% Cytotoxic Concentration (CC₅₀)

The CC₅₀ value represents the concentration of a compound that causes a 50% reduction in cell viability. This is a critical parameter for assessing the therapeutic window of a potential antiviral drug.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero, MDCK, HeLa) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include a "cell control" (untreated cells) and a "blank control" (medium only).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for CC₅₀ determination using the MTT assay.

Determination of 50% Effective/Inhibitory Concentration (EC₅₀/IC₅₀)

The EC₅₀ or IC₅₀ value is the concentration of a compound that inhibits viral replication or a specific viral enzyme by 50%.

Principle: A common method is the plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Infect the cell monolayers with a known amount of virus for a defined adsorption period.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation:

    • Incubate the plates for a sufficient time to allow for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀/IC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for EC₅₀/IC₅₀ determination via plaque reduction assay.

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of imidazole, pyrazole, and triazole derivatives as scaffolds for the development of novel antiviral agents. While direct, head-to-head comparisons are often limited by variations in experimental conditions across different studies, the available data indicates that all three heterocyclic classes can yield compounds with potent activity against a range of viruses.

Derivatives of this compound and its structural analogs have demonstrated particularly promising activity against orthopoxviruses, showcasing high selectivity. Pyrazole and triazole derivatives have also shown considerable efficacy against herpesviruses and influenza viruses, with some compounds outperforming standard antiviral drugs in vitro.

Future research should focus on conducting systematic comparative studies of these heterocyclic scaffolds against a standardized panel of viruses under uniform assay conditions. This will enable a more definitive assessment of their relative merits and guide the rational design of next-generation antiviral therapeutics. Furthermore, elucidating the precise molecular mechanisms of action for the most potent compounds will be crucial for optimizing their efficacy and overcoming the challenge of drug resistance. The continued exploration of the vast chemical space offered by these versatile heterocyclic cores holds immense promise for addressing the ongoing threat of viral diseases.

References

A Comparative Guide to the Cytotoxicity of Substituted Imidazole-5-Carboxylates in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the cytotoxic profiles of various substituted imidazole-5-carboxylate derivatives, a class of heterocyclic compounds demonstrating significant potential in anticancer drug discovery. We will delve into the structure-activity relationships that govern their potency, present key experimental data from in vitro studies, and provide validated protocols for assessing cytotoxicity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel, effective, and selective anticancer agents.

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding and metal coordination, make it a versatile building block for designing targeted therapeutic agents.[2][3] Within the vast family of imidazole derivatives, those featuring a carboxylate group at the C5 position have emerged as a particularly interesting subclass. These compounds have been investigated for a range of bioactivities, and recent studies have highlighted their potent cytotoxic effects against various cancer cell lines, making them a focal point of contemporary anticancer research.

The rationale for exploring these specific derivatives lies in the hypothesis that the imidazole-5-carboxylate core can be systematically modified at different positions to fine-tune cytotoxic potency and selectivity. By altering substituents, researchers can modulate the compound's lipophilicity, steric profile, and electronic distribution, thereby influencing its interaction with biological targets and ultimately its cancer-killing efficacy.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a potential anticancer agent's efficacy in early-stage research lies in its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This section compares the in vitro cytotoxicity of various substituted imidazole-5-carboxylates against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals critical relationships between the chemical structure of imidazole-5-carboxylates and their cytotoxic activity.

A pivotal study by Y. M. et al. synthesized a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates and evaluated their antiproliferative effects.[4] A clear trend emerged: the length of the alkyl chain at the N-1 position of the imidazole core is a critical determinant of cytotoxicity. As shown in Table 1, increasing the chain length from shorter groups (e.g., propyl, hexyl) to a longer dodecyl group resulted in a dramatic increase in potency across all tested cell lines. The dodecyl-substituted derivative 5e was exceptionally potent, with IC50 values in the sub-micromolar to low micromolar range against cervical (HeLa) and colon (HT-29) cancer cells.[4] This suggests that increased lipophilicity conferred by the long alkyl chain enhances the compound's ability to cross cellular membranes and/or interact with hydrophobic pockets in its molecular target.

Further research on a related benzimidazole-5-carboxylate, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), highlights the importance of substitutions on aryl rings. MBIC demonstrated potent activity, particularly against the non-aggressive MCF-7 breast cancer cell line (IC50 = 0.73 µM).[4] Interestingly, its potency was significantly lower against the highly aggressive MDA-MB-231 breast cancer cell line (IC50 = 20.4 µM), suggesting that the compound's efficacy can be influenced by the specific genetic background of the cancer cells, such as their p53 mutation status. This derivative also showed favorable selectivity, being significantly less toxic to normal fibroblast cell lines (IC50 > 55 µM).[5]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected Imidazole-5-Carboxylate Derivatives

Compound IDCore StructureN-1 Substitution (R1)2-Position Substitution (R2)HeLa (Cervical)HT-29 (Colon)HCT-15 (Colon)A549 (Lung)MDA-MB-231 (Breast)Reference
5a Ethyl 5-amino-imidazole-4-carboxylate-CH2CH2CH3-NH2>100>100>100>100>100[4]
5c Ethyl 5-amino-imidazole-4-carboxylate-(CH2)5CH3-NH2>100>100>100>100>100[4]
5e Ethyl 5-amino-imidazole-4-carboxylate-(CH2)11CH3-NH20.737 1.194 2.5323.5414.312[4]
MBIC Methyl benzimidazole-5-carboxylate-5-fluoro-2-hydroxyphenyl----20.4[4]
MBIC Methyl benzimidazole-5-carboxylate-5-fluoro-2-hydroxyphenyl----MCF-7: 0.73 [5]

IC50 values represent the mean from multiple experiments. Lower values indicate higher cytotoxic potency.

Mechanistic Insights: How Do Imidazole-5-Carboxylates Kill Cancer Cells?

Understanding the mechanism of action is crucial for the rational development of any therapeutic agent. Studies on potent imidazole-5-carboxylate derivatives point towards the induction of apoptosis (programmed cell death) and interference with critical cellular machinery.

The highly active N-dodecyl derivative 5e was found to induce early apoptosis in both HeLa and HT-29 cells.[4] A key event in its mechanism is the significant reduction of the mitochondrial membrane potential in a dose-dependent manner.[4] This disruption of mitochondrial function is a classic hallmark of the intrinsic apoptotic pathway, often leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.

The benzimidazole derivative MBIC acts as a Microtubule Targeting Agent (MTA).[4] It disrupts the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to mitotic arrest, where the cancer cell is unable to complete division, ultimately triggering cell death.[5] The differential sensitivity of cancer cell lines to MBIC appears linked to the p53 tumor suppressor pathway and the expression of downstream proteins like survivin, which can help cells evade apoptosis.

Mechanism_of_Action cluster_0 Structure-Activity Relationship (SAR) cluster_1 Cellular Effects & Mechanisms Compound Imidazole-5-Carboxylate Derivative N1_Sub N-1 Substitution (e.g., long alkyl chain) Compound->N1_Sub Increases Lipophilicity Aryl_Sub Aryl Substitution (e.g., at C2 position) Compound->Aryl_Sub Modulates Target Binding Cytotoxicity Increased Cytotoxicity N1_Sub->Cytotoxicity Aryl_Sub->Cytotoxicity Leads to Mito Disruption of Mitochondrial Membrane Potential Microtubule Microtubule Destabilization Apoptosis Induction of Apoptosis Mito->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: Structure-Activity Relationship and corresponding cellular mechanisms.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized assays are essential. The following are detailed protocols for two of the most common colorimetric assays used to evaluate the efficacy of compounds like imidazole-5-carboxylates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone for assessing cell viability. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Principle of Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells are capable of cleaving the tetrazolium ring of MTT. This enzymatic conversion only occurs in cells with an intact mitochondrial respiratory chain, thus providing a reliable measure of cell viability. A decrease in the rate of formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-5-carboxylate derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Principle of Causality: This assay provides a direct measure of cell membrane integrity. In healthy cells, LDH is retained within the cytoplasm. When cells are damaged or undergo necrosis, the plasma membrane becomes permeable, leading to the release of LDH into the extracellular space. The amount of LDH in the supernatant is therefore directly proportional to the number of dead or damaged cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with the test compounds. It is crucial to set up two additional control wells for each condition: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Maximum Release Control: Add 10 µL of lysis buffer (e.g., 10X Triton X-100 solution) to the "maximum LDH release" control wells. Incubate for 15 minutes at 37°C.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop.

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100).

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay (Viability) cluster_LDH LDH Assay (Cytotoxicity) start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells treat_compounds 2. Add Imidazole Derivatives (various concentrations) seed_cells->treat_compounds incubate 3. Incubate (e.g., 48-72 hours) treat_compounds->incubate add_mtt 4a. Add MTT Reagent incubate->add_mtt collect_supernatant 4b. Collect Supernatant incubate->collect_supernatant incubate_mtt 5a. Incubate (4h) (Formazan formation) add_mtt->incubate_mtt solubilize 6a. Solubilize Crystals (e.g., DMSO) incubate_mtt->solubilize read_mtt 7a. Read Absorbance (570 nm) solubilize->read_mtt end Calculate IC50 read_mtt->end prepare_controls 5b. Prepare Controls (Spontaneous/Max Release) collect_supernatant->prepare_controls ldh_reaction 6b. Add LDH Reaction Mix prepare_controls->ldh_reaction read_ldh 7b. Read Absorbance (490 nm) ldh_reaction->read_ldh read_ldh->end

References

A Comparative Guide: Unlocking Synthetic Advantages with Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges by selecting the optimal chemical tools. In the realm of heterocyclic chemistry, particularly in drug discovery and material science, the choice of a building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Imidazole derivatives are foundational scaffolds in medicinal chemistry, present in numerous marketed drugs and natural products.[1][2] This guide provides an in-depth comparison of Ethyl 1-methyl-1H-imidazole-2-carboxylate (EMIC) against its close analogues, offering experimental insights and strategic recommendations for its application.

We will dissect the nuanced advantages of EMIC by comparing it primarily with two structurally similar building blocks:

  • Ethyl 1H-imidazole-2-carboxylate (EIC): The non-N-methylated analogue, which allows us to isolate the strategic impact of the N1-methyl group.

  • Mthis compound (MMIC): The corresponding methyl ester, to evaluate the subtle but significant role of the ethyl ester moiety.

This analysis will demonstrate why EMIC is often a superior choice for researchers aiming for streamlined syntheses, enhanced stability, and predictable outcomes.

cluster_EMIC This compound (EMIC) cluster_EIC Ethyl 1H-imidazole-2-carboxylate (EIC) cluster_MMIC Mthis compound (MMIC) EMIC EMIC EIC EIC MMIC MMIC

Caption: Core imidazole building blocks under comparison.

Part 1: The N-Methyl Advantage - A Shield Against Ambiguity

The most significant structural difference between EMIC and EIC is the methyl group at the N1 position. This single modification imparts several profound advantages, primarily by eliminating the reactive N-H proton found in EIC.

Enhanced Regiocontrol and Elimination of Protecting Groups

In multi-step synthesis, the acidic proton on the imidazole ring of EIC (pKa ≈ 14.5) is a common source of complications. It can be deprotonated under basic conditions and can compete for electrophiles, leading to undesired side reactions or complex product mixtures.

Consider a standard N-alkylation reaction, a frequent step in modifying imidazole scaffolds. With EIC, alkylation can occur at either of the two nitrogen atoms, yielding a mixture of N1 and N3 isomers. To achieve regioselectivity, a chemist must often resort to a protecting group strategy, adding at least two steps (protection and deprotection) to the synthetic route, thereby increasing cost and reducing overall yield.

EMIC, by having the N1 position permanently blocked by a chemically robust methyl group, elegantly sidesteps this issue. Any subsequent N-alkylation is directed exclusively to the N3 position, ensuring a single, predictable product. This inherent regiocontrol is a powerful tool for streamlining synthesis.

start Synthetic Goal: N-Alkylation with R-X emic_path Start with EMIC start->emic_path eic_path Start with EIC start->eic_path reaction_emic Direct Alkylation (Base, R-X) emic_path->reaction_emic 1 Step reaction_eic Direct Alkylation (Base, R-X) eic_path->reaction_eic Ambiguous Outcome product_emic Single Regioisomer (N3-Alkylated Product) reaction_emic->product_emic High Yield product_eic_mix Mixture of N1 and N3 Alkylated Isomers reaction_eic->product_eic_mix separation Costly Separation or Protecting Group Strategy product_eic_mix->separation

Caption: Divergent outcomes in N-alkylation of EMIC vs. EIC.

Superior Stability and Handling

The N-methyl group also enhances the compound's stability and simplifies its handling. EMIC is a white to light yellow powder with a low melting point (41-48 °C), making it convenient to dispense as either a solid or a low-temperature melt.[3] Its solubility in common organic solvents like dichloromethane, ether, ethyl acetate, and methanol is another practical advantage.[4] In contrast, the N-H functionality of EIC imparts a higher degree of polarity and hydrogen bonding capability, which can affect solubility and chromatographic behavior.

Part 2: The Ethyl Ester Advantage - Fine-Tuning Reactivity and Properties

The choice between an ethyl ester (EMIC) and a methyl ester (MMIC) may seem minor, but it offers opportunities to fine-tune reactivity and physicochemical properties.

Modulated Reactivity for Selective Transformations

In organic synthesis, tempering reactivity is often as important as enhancing it. Ethyl esters are generally slightly less reactive towards nucleophilic acyl substitution (e.g., hydrolysis, amidation) than their methyl counterparts due to the slightly greater steric hindrance and electron-donating character of the ethyl group.

This attenuated reactivity can be highly advantageous. In a complex molecule with multiple functional groups, the ethyl ester of EMIC may survive reaction conditions (e.g., mild hydrolysis) that would cleave a more labile methyl ester. This allows for a wider operational window and greater functional group tolerance, reducing the need for intermediate protection/deprotection steps.

Favorable Physicochemical Properties

The ethyl group increases the lipophilicity of EMIC compared to MMIC. This can improve solubility in less polar organic solvents, which may be beneficial for certain reaction media or purification processes like extraction. In the context of drug discovery, modifying a scaffold from a methyl to an ethyl ester can also subtly alter key drug-like properties such as logP, metabolic stability, and cell permeability.

PropertyThis compound (EMIC)Mthis compound (MMIC)Advantage of EMIC
Molecular Weight 154.17 g/mol [5]140.14 g/mol Increased lipophilicity.
Melting Point 41 - 48 °C[3]Liquid at room temperatureEasy to handle as a weighable solid.
Boiling Point 110 °C / 0.5 mmHg[3]~115 °C / 10 mmHgLower volatility under high vacuum.
Reactivity Slightly lowerSlightly higherBetter stability in certain multi-step syntheses.
Solubility Soluble in DCM, ether, EtOAc, MeOH[4]Generally soluble in polar organicsBroad solubility profile.

Part 3: Experimental Protocols and Synthetic Utility

To ground these advantages in practice, we provide validated protocols for the synthesis and application of EMIC.

Protocol 1: Efficient Synthesis of this compound (EMIC)

This procedure, adapted from literature, provides a high-yielding and straightforward synthesis of EMIC, demonstrating its accessibility.[4]

Causality Behind Experimental Choices:

  • Acetonitrile (Solvent): A polar aprotic solvent that effectively dissolves the starting materials without interfering with the reaction.

  • 0 °C (Initial Temperature): The reaction with ethyl chloroformate is exothermic. Starting at a low temperature helps control the reaction rate and prevent potential side reactions.

  • Triethylamine (Base): A tertiary amine base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is non-nucleophilic and won't compete with the imidazole.

  • Filtration through Diatomaceous Earth: Removes the triethylamine hydrochloride salt byproduct.

  • Column Chromatography: A standard method for purifying the final product to high purity (≥98%).[3]

Step-by-Step Methodology:

  • To a solution of 1-methyl-1H-imidazole (1.00 g, 12.2 mmol) in acetonitrile (4.0 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (3.40 mL, 24.4 mmol) drop-wise to the solution.

  • Slowly add ethyl chloroformate (2.34 mL, 24.4 mmol) drop-wise to the reaction mixture, ensuring the temperature remains close to 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove the precipitated triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford this compound as a white solid (Expected yield: ~80%).[4]

Protocol 2: Amide Bond Formation from EMIC - A Gateway to Bioactive Molecules

This protocol illustrates the utility of EMIC as an intermediate for creating amide libraries, a cornerstone of medicinal chemistry.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

  • Add the desired primary or secondary amine (1.2 eq).

  • Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.5 eq) at 0 °C to deprotonate the amine.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude amide product via column chromatography or recrystallization.

Conclusion: A Strategic Recommendation for the Synthetic Chemist

The selection of a chemical building block is a decision with cascading effects. This compound consistently proves to be a strategic choice for researchers who value efficiency, predictability, and control.

  • Choose EMIC over EIC when your synthesis involves subsequent N-alkylation or when you are working under conditions where the acidic N-H proton could lead to side reactions. The upfront investment in this N-methylated block pays dividends by eliminating the need for protecting groups and simplifying purification.

  • Choose EMIC over MMIC when you require slightly attenuated ester reactivity for improved functional group tolerance in a multi-step synthesis, or when enhanced lipophilicity could benefit your reaction or purification scheme.

By understanding the distinct structural advantages of EMIC, researchers, scientists, and drug development professionals can design more robust, efficient, and successful synthetic routes.

start Start: Select an Imidazole-2-Carboxylate Building Block q1 Is subsequent N-alkylation or N-functionalization planned? start->q1 q2 Are basic conditions used where N-H acidity is a problem? q1->q2 No rec_emic Recommended: Ethyl 1-methyl-1H- imidazole-2-carboxylate (EMIC) q1->rec_emic Yes rec_eic Consider: Ethyl 1H-imidazole- 2-carboxylate (EIC) (Requires protecting group strategy) q1->rec_eic Alternative Path q3 Is enhanced lipophilicity or slightly lower ester reactivity desirable? q2->q3 No q2->rec_emic Yes q2->rec_eic Alternative Path q3->rec_emic Yes rec_mmic Consider: Methyl 1-methyl-1H- imidazole-2-carboxylate (MMIC) q3->rec_mmic No

Caption: Decision flowchart for selecting the optimal imidazole building block.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is a cornerstone of innovation. Ethyl 1-methyl-1H-imidazole-2-carboxylate, a valuable intermediate in the synthesis of pharmaceuticals, demands robust and well-characterized synthetic routes. This guide provides an in-depth, objective comparison of two prominent methods for its preparation, supported by experimental data to inform your selection of the most suitable pathway for your research and development needs.

Introduction: The Significance of this compound

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 1-methyl-1H-imidazole-2-carboxylate ester, in particular, serves as a crucial precursor for more complex molecules, leveraging the reactivity of the ester for further functionalization and the specific substitution pattern on the imidazole ring to modulate biological activity. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness, making a thorough understanding of the available methods paramount.

Route 1: Direct Carboxylation of 1-Methylimidazole with Ethyl Chloroformate

This widely utilized method involves the direct acylation of 1-methylimidazole at the C2 position using ethyl chloroformate in the presence of a base. This approach is favored for its atom economy and straightforward execution.

Mechanistic Considerations

The reaction proceeds via an initial deprotonation of the acidic C2 proton of 1-methylimidazole by a suitable base, typically a tertiary amine like triethylamine, to form a transient nucleophilic imidazolium ylide or a related carbanionic species. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester and a triethylammonium salt byproduct. The choice of solvent and reaction temperature is critical to control side reactions and ensure high yields.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial method and is intended for informational purposes. Appropriate safety precautions should be taken.[1]

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-methyl-1H-imidazole (1.0 eq) and acetonitrile as the solvent.

  • Base Addition: Triethylamine (1.1 to 1.5 eq) is added to the solution.

  • Cooling: The reaction mixture is cooled to a temperature between -20°C and 0°C using an appropriate cooling bath.

  • Reagent Addition: A solution of ethyl chloroformate (1.0 to 1.2 eq) in acetonitrile is added dropwise to the cooled reaction mixture via the dropping funnel, maintaining the internal temperature within the specified range.

  • Reaction: The reaction is stirred at the low temperature for a designated period (typically 1-3 hours) and then allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours) to ensure complete conversion.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visualization of the Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Methylimidazole 1-Methylimidazole Reaction_Vessel Reaction Vessel (-20°C to RT) 1-Methylimidazole->Reaction_Vessel Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Completion Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct carboxylation of 1-methylimidazole.

Route 2: Multi-step Synthesis via Carboxylation of Imidazole

Mechanistic Considerations

This synthetic pathway begins with the deprotonation of imidazole at the C2 position using a strong base, such as an organolithium reagent or a combination of strong bases, followed by quenching with carbon dioxide to form the imidazole-2-carboxylic acid. The subsequent N-methylation can be achieved using a methylating agent like methyl iodide or dimethyl sulfate. Finally, the carboxylic acid is esterified to the ethyl ester, commonly through Fischer esterification using ethanol in the presence of a strong acid catalyst.

Detailed Experimental Protocol

This generalized protocol is based on established chemical principles for each step. Specific conditions may require optimization.

  • Step 1: Carboxylation of Imidazole. [2]

    • To a solution of imidazole (1.0 eq) in a dry, aprotic solvent like THF, a strong base (e.g., n-butyllithium, 2.2 eq) is added at low temperature (-78°C).

    • The reaction is stirred for a period to ensure complete deprotonation.

    • Gaseous carbon dioxide is bubbled through the solution, or the solution is poured over crushed dry ice.

    • The reaction is quenched with water and acidified to precipitate the imidazole-2-carboxylic acid, which is then filtered and dried.

  • Step 2: N-methylation of Imidazole-2-carboxylic acid.

    • The imidazole-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent like DMF.

    • A base such as potassium carbonate (2.0 eq) is added, followed by a methylating agent like methyl iodide (1.2 eq).

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The product, 1-methyl-1H-imidazole-2-carboxylic acid, is isolated after an appropriate aqueous work-up.

  • Step 3: Esterification. [2]

    • The 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) is dissolved in an excess of ethanol.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

    • The mixture is heated at reflux for several hours.

    • After cooling, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

Visualization of the Workflow

G cluster_start Starting Material cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: N-methylation cluster_step3 Step 3: Esterification Imidazole Imidazole Carboxylation_Reaction 1. Strong Base (n-BuLi) 2. CO2 Imidazole->Carboxylation_Reaction Intermediate_1 Imidazole-2-carboxylic acid Carboxylation_Reaction->Intermediate_1 N-methylation_Reaction Methyl Iodide, K2CO3 Intermediate_1->N-methylation_Reaction Intermediate_2 1-Methyl-1H-imidazole-2-carboxylic acid N-methylation_Reaction->Intermediate_2 Esterification_Reaction Ethanol, H2SO4 (cat.) Intermediate_2->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Caption: Workflow for the multi-step synthesis of this compound.

Performance Benchmarking: A Head-to-Head Comparison

ParameterRoute 1: Direct CarboxylationRoute 2: Multi-step Synthesis
Starting Materials 1-Methylimidazole, Ethyl Chloroformate, TriethylamineImidazole, Strong Base (e.g., n-BuLi), CO2, Methylating Agent, Ethanol, Acid Catalyst
Number of Steps 13
Reported Yield 70-95% (highly dependent on conditions)[1]Variable, typically lower overall yield due to multiple steps.
Scalability Demonstrated scalability in industrial patents.[1]More challenging to scale due to the use of organolithium reagents and multiple isolation steps.
Safety & Handling Ethyl chloroformate is toxic and corrosive. Triethylamine is flammable and corrosive.n-Butyllithium is highly pyrophoric. Methyl iodide is a potent carcinogen. Requires careful handling of strong acids and bases.
Purification Column chromatography is typically required.Purification is required at the end of each step, increasing complexity and potential for material loss.
Key Advantages High atom economy, shorter reaction time, readily available starting materials.Good for generating derivatives from a common intermediate (imidazole-2-carboxylic acid).
Key Disadvantages Potential for side reactions if temperature is not well-controlled.Lower overall yield, use of hazardous reagents, more time-consuming.

Conclusion and Recommendations

For the direct synthesis of this compound, the direct carboxylation of 1-methylimidazole (Route 1) emerges as the superior method for most applications. Its single-step nature, high reported yields, and proven scalability make it an attractive choice for both laboratory-scale synthesis and industrial production. The primary considerations for this route are the careful control of reaction temperature to minimize side-product formation and the safe handling of ethyl chloroformate.

The multi-step synthesis (Route 2) , while offering a different strategic approach, is generally less efficient for producing this specific target molecule. The lower overall yield, coupled with the use of highly hazardous reagents like n-butyllithium and methyl iodide, makes it a less practical option unless specific structural analogs are being targeted from a common imidazole-2-carboxylic acid intermediate.

Ultimately, the selection of a synthetic route will depend on the specific project goals, available resources, and the scale of production. However, for the efficient and direct preparation of this compound, the direct carboxylation method provides a clear and compelling advantage.

References

A Comparative Guide to the Catalytic Activity of Imidazole-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the optimization of catalytic cross-coupling reactions is a cornerstone of modern synthetic chemistry. The choice of ligand is paramount in dictating the efficiency, selectivity, and scope of these transformations. Among the plethora of ligand classes, imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), have emerged as a dominant force, often surpassing traditional phosphine ligands in stability and activity.[1][2] This guide provides an in-depth comparative analysis of the catalytic activity of various imidazole-based ligands, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Ascendancy of Imidazole-Based Ligands in Catalysis

Imidazole derivatives serve as highly effective ligands for transition metal complexes, demonstrating remarkable catalytic activity in a variety of organic transformations, including cross-coupling, oxidation, and reduction reactions.[3] The nitrogen atoms in the imidazole ring readily coordinate with metal ions, stabilizing the catalytic species and influencing reaction selectivity and efficiency.[3] The strong sigma-donating ability of NHCs, a prominent class of imidazole-based ligands, facilitates the oxidative addition step in catalytic cycles, even with challenging substrates.[1] Furthermore, their steric bulk and unique topology promote rapid reductive elimination, leading to high turnover numbers and frequencies.[1]

Comparative Analysis of Catalytic Performance in Suzuki-Miyaura and Heck Reactions

The Suzuki-Miyaura and Heck reactions are two of the most powerful and widely used palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. The performance of these reactions is highly dependent on the nature of the imidazole-based ligand employed.

N-Heterocyclic Carbene (NHC) Ligands: The Impact of Steric and Electronic Tuning

N-heterocyclic carbenes have become a focal point in ligand design due to the ease with which their steric and electronic properties can be tuned by modifying the substituents on the nitrogen atoms and the imidazole backbone.

A study by Karataş et al. provides a clear comparison of the catalytic activities of four new anthracene-substituted imidazole-based palladium NHC complexes stabilized with different N-heterocycles in Suzuki-Miyaura and Mizoroki-Heck reactions in an aqueous medium.[4] The results highlight the significant influence of the N-coordinated ligand on catalytic performance. For the Suzuki-Miyaura reaction, the pyridine-bearing complex was found to be the most active, while for the Mizoroki-Heck reaction, the 4,5-dimethylthiazole bearing complex demonstrated the highest activity.[4]

Table 1: Comparative Catalytic Activity in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Catalyst (0.1 mol%)N-Coordinated LigandYield (%)
2a Pyridine98
2b N-methylimidazole95
2c N-vinylimidazole92
2d 4,5-dimethylthiazole89
Reaction conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), Pd-NHC catalyst (0.1 mol%), H2O/i-PrOH (1:1, 4 mL), 80 °C, 1 h. Data sourced from Karataş et al.[4]

Table 2: Comparative Catalytic Activity in the Heck Coupling of 4-Bromoanisole with Styrene

Catalyst (0.1 mol%)N-Coordinated LigandYield (%)
2a Pyridine85
2b N-methylimidazole88
2c N-vinylimidazole91
2d 4,5-dimethylthiazole96
Reaction conditions: 4-bromoanisole (1 mmol), styrene (1.2 mmol), K2CO3 (2 mmol), Pd-NHC catalyst (0.1 mol%), H2O/i-PrOH (1:1, 4 mL), 120 °C, 3 h. Data sourced from Karataş et al.[4]

These results underscore the importance of ligand screening for optimizing a specific cross-coupling transformation. The electronic and steric properties of the N-coordinated ligand directly impact the stability and reactivity of the palladium center, thereby influencing the catalytic efficiency.

Understanding the Catalytic Cycle: The Suzuki-Miyaura Reaction

A firm grasp of the catalytic cycle is essential for rational catalyst design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (Ar'-B(OR)_2) PdII_Ar Ar-Pd(II)-Ar'(L_n) TM->PdII_Ar RE Reductive Elimination Product Ar-Ar' RE->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

To ensure the integrity and reproducibility of your results, adhering to well-defined experimental protocols is critical. The following sections provide detailed methodologies for the synthesis of common imidazole-based ligand precursors and their palladium complexes, as well as a general procedure for evaluating their catalytic performance.

Synthesis of Imidazolium Salt Ligand Precursors

Imidazolium salts are the direct precursors to N-heterocyclic carbene ligands.[7][8]

Step-by-Step Protocol:

  • N-Arylation: In a round-bottom flask, dissolve 1-phenyl-1H-imidazole (1.0 eq) in glacial acetic acid.[7]

  • Add the desired aryl halide (1.1 eq) to the solution.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-aryl-N'-phenylimidazolium salt.

Synthesis of PEPPSI-Type Pd-NHC Complexes

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that are convenient to handle.[1][9]

PEPPSI_Synthesis_Workflow start Start reagents Combine Imidazolium Salt, PdCl2, K2CO3 in Pyridine start->reagents heat Heat at 60-80 °C reagents->heat monitor Monitor by TLC/NMR heat->monitor workup Cool, Dilute with Ether, Filter monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize by NMR, HRMS, etc. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of PEPPSI-type Pd-NHC complexes.

Step-by-Step Protocol:

  • In a pre-dried Schlenk tube, combine the imidazolium salt (1.0 eq), palladium(II) chloride (1.0 eq), and potassium carbonate (2.0 eq).[9]

  • Add anhydrous pyridine as the solvent.

  • Heat the reaction mixture to 60-80 °C with stirring under an inert atmosphere.

  • Monitor the reaction for 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel.

General Procedure for a Catalytic Cross-Coupling Reaction and Performance Evaluation

This protocol outlines a general setup for a Suzuki-Miyaura cross-coupling reaction and the subsequent analysis to determine catalyst performance.[10][11]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the Pd-NHC catalyst (0.01-1 mol%) to a dry reaction vessel equipped with a magnetic stir bar.[10]

  • Add the desired solvent (e.g., a mixture of toluene and water).[10]

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC, HPLC, or TLC.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Yield Calculation: Purify the crude product by column chromatography. Determine the isolated yield of the product.

  • Calculating Turnover Number (TON) and Turnover Frequency (TOF):

    • TON = (moles of product) / (moles of catalyst)[6][9]

    • TOF = TON / reaction time (in hours)[6][9]

These metrics are crucial for objectively comparing the efficiency of different catalytic systems. A higher TON indicates a more stable and long-lived catalyst, while a higher TOF signifies a more active catalyst.[12]

Conclusion

The judicious selection of imidazole-based ligands is a critical parameter in the optimization of catalytic cross-coupling reactions. As demonstrated, subtle modifications to the ligand structure can have a profound impact on catalytic activity and selectivity. This guide provides a framework for the comparative analysis of these important ligands, from understanding their fundamental properties to applying them in practical experimental settings. By leveraging the provided data and protocols, researchers can accelerate the development of more efficient and robust catalytic systems for a wide range of synthetic applications.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-methyl-1h-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Ethyl 1-methyl-1h-imidazole-2-carboxylate, a molecule of interest in pharmaceutical development. Drawing upon established analytical practices for imidazole derivatives and guided by the International Council for Harmonisation (ICH) guidelines, this document aims to equip researchers with the necessary information to select and implement a suitable analytical method for their specific needs.[1][2][3]

This compound is a heterocyclic compound with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[4][5] As with any compound intended for pharmaceutical use, robust and reliable analytical methods are crucial for its quantification, quality control, and stability assessment.[6][7] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, stability studies, or impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
Applicability Widely applicable for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[8] It is a versatile and commonly used technique for the separation and quantification of imidazole compounds.[8]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[9][10]Applicable to compounds with chromophores that absorb UV-Vis radiation. The imidazole ring exhibits characteristic UV absorption.[11]
Specificity High specificity can be achieved through the choice of column, mobile phase, and detector. Photodiode array (PDA) detectors can provide spectral information to confirm peak identity.High specificity, especially when coupled with a mass spectrometer (GC-MS), which provides structural information for peak identification.Lower specificity compared to chromatographic methods, as other compounds in the sample may absorb at the same wavelength.
Sensitivity Generally high sensitivity, with detection limits in the nanogram (ng) to picogram (pg) range, depending on the detector used.Very high sensitivity, particularly with selective detectors like mass spectrometry (MS), reaching picogram to femtogram (fg) levels.Moderate sensitivity, typically in the microgram (µg) to milligram (mg) range.
Linearity Excellent linearity over a wide concentration range is typically achievable. A correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[12]Good linearity over a defined range.Adherence to Beer-Lambert law provides linearity within a certain concentration range.
Accuracy & Precision High accuracy and precision (repeatability and intermediate precision) are attainable with proper method development and validation.High accuracy and precision are characteristic of the technique.Generally lower accuracy and precision compared to chromatographic methods due to potential interferences.
Sample Throughput Moderate to high, with typical run times ranging from a few minutes to an hour.Can be slower due to longer run times, especially for complex mixtures.High throughput, as measurements are typically rapid.

In-Depth Focus: HPLC Method Validation

Given its versatility and wide applicability in the pharmaceutical industry, this guide will now focus on the validation of an HPLC method for the quantitative determination of this compound. The validation parameters discussed below are based on the ICH Q2(R2) guidelines.[1][13][14]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability Testing (SST) cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Documentation MD Method Development (Column, Mobile Phase, etc.) MO Method Optimization (Flow rate, Temperature) MD->MO SST System Suitability Test (Resolution, Tailing factor, etc.) MO->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Generation Robustness->Report

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocols

Rationale: SST is an integral part of any analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[15][16][17] It verifies the holistic functionality of the chromatographic system on a day-to-day basis.[15]

Protocol:

  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution multiple times (typically 5 or 6 replicate injections).[18]

  • Evaluate the following parameters:

    • Retention Time (tR): The time it takes for the analyte to elute from the column.[16]

    • Tailing Factor (T): A measure of peak symmetry. The USP recommends a tailing factor of ≤ 2.

    • Theoretical Plates (N): A measure of column efficiency.[18]

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: A measure of the precision of the injections. For replicate injections, the %RSD should typically be ≤ 2%.

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method and to identify potential degradation products.[7][20][21]

Protocol:

  • Specificity:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a sample of the pure analyte.

    • Analyze a sample of the drug product containing the analyte and any excipients.

  • Forced Degradation:

    • Subject the analyte to various stress conditions, including:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[21]

    • Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the main analyte peak.

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][22][23] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[22][23]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[12][24]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.995 is generally considered acceptable.[22]

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[6][23] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.[6]

Protocol:

  • Prepare samples of a placebo (matrix without the analyte).

  • Spike the placebo samples with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percent recovery using the following formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[23][24] It is typically evaluated at two levels: repeatability and intermediate precision.[23]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and %RSD for each set of measurements.

Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic component).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the assay results.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical challenge.

Gas Chromatography (GC)

GC is a viable alternative, particularly for the analysis of volatile impurities or for the quantification of the ethyl ester group. For the analysis of carboxylic acids by GC, derivatization is often necessary to improve volatility and chromatographic performance.[9][10] A collaborative study has demonstrated the use of GC with mass selective detection for the determination of ethyl carbamate in various matrices.[25]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a simple and rapid method for the quantitative analysis of this compound, taking advantage of the UV absorbance of the imidazole ring.[11] Studies on similar imidazole-containing compounds have shown characteristic absorption peaks in the UV region. For instance, imidazole-2-carboxaldehyde exhibits absorption bands between 220-250 nm and 270-300 nm.[26] However, this method is less specific than chromatography and may be prone to interference from other UV-absorbing compounds in the sample matrix.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection Start Define Analytical Goal IsQuant Quantitative Analysis? Start->IsQuant IsImpurity Impurity Profiling? IsQuant->IsImpurity No IsRoutine Routine QC? IsQuant->IsRoutine Yes IsQual Qualitative Analysis? GCMS GC-MS IsImpurity->GCMS Volatile Impurities LCMS LC-MS/MS IsImpurity->LCMS High Sensitivity & Specificity HPLC HPLC with UV/PDA IsRoutine->HPLC High Specificity Needed End Method Validated HPLC->End GCMS->End UVVis UV-Vis Spectroscopy UVVis->End LCMS->End Routine Routine Routine->UVVis Rapid Screening

Caption: Decision tree for analytical method selection.

References

A Technical Guide to the Structure-Activity Relationship of Imidazole-2-Carboxylate Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and promising subclass: Ethyl 1-methyl-1H-imidazole-2-carboxylate analogs. Our focus will be on their emergent role as potent and selective kinase inhibitors, with a primary emphasis on Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways. We will also briefly touch upon the broader therapeutic potential of this scaffold against other key targets like Janus Kinase 2 (JAK2) and metallo-β-lactamases.[3][4]

The Imidazole-2-Carboxylate Core: A Privileged Scaffold

The 1-methyl-1H-imidazole-2-carboxylate moiety is a versatile building block in the design of enzyme inhibitors. Its unique electronic and structural features allow for strategic modifications that can significantly impact target binding and selectivity. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, while the ester group provides a key anchoring point and can be modified to modulate pharmacokinetic properties. The inherent planarity of the imidazole ring also allows for favorable stacking interactions within enzyme active sites.[5][6]

Comparative Analysis of Imidazole Analogs as TAK1 Inhibitors

A significant breakthrough in the exploration of this scaffold was the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[7] This discovery stemmed from a scaffold-hopping approach from a pyrrole-based precursor, which led to a notable increase in biochemical potency. The following table summarizes the SAR of key imidazole analogs against TAK1, as determined by a LanthaScreen™ biochemical kinase inhibition assay.

Compound IDR1R2R3R4Core ScaffoldTAK1 IC50 (µM)
8 HHHHPyrrole1.3
22 HHHHImidazole0.65
23 MeHHHImidazole>10
24 HMeHHImidazole1.1
25 HHMeHImidazole0.45
26 HHHMeImidazole0.23

Data synthesized from a study on 2,4-1H-imidazole carboxamides as TAK1 inhibitors.[7]

Deciphering the Structure-Activity Relationship

The data presented above reveals several key insights into the SAR of these imidazole-based TAK1 inhibitors.

SAR_Summary cluster_core Core Scaffold Modification cluster_substituents Substituent Effects on Imidazole Core Pyrrole_Core Pyrrole Core (Compound 8) IC50 = 1.3 µM Imidazole_Core Imidazole Core (Compound 22) IC50 = 0.65 µM Pyrrole_Core->Imidazole_Core 2-fold increase in potency Base_Imidazole Unsubstituted Imidazole (22) IC50 = 0.65 µM R1_Me R1 = Me (23) IC50 > 10 µM R2_Me R2 = Me (24) IC50 = 1.1 µM R3_Me R3 = Me (25) IC50 = 0.45 µM R4_Me R4 = Me (26) IC50 = 0.23 µM

Key SAR Observations:

  • Scaffold Hop: The transition from a pyrrole core (Compound 8) to an imidazole core (Compound 22) resulted in a two-fold increase in inhibitory potency against TAK1.[7] This highlights the favorable interactions facilitated by the imidazole ring within the kinase active site.

  • Substitution at R1: Methylation at the R1 position (Compound 23) led to a significant loss of activity, suggesting that this position is sterically sensitive and that a hydrogen atom is preferred for optimal binding.[7]

  • Substitution at R2: Introducing a methyl group at the R2 position (Compound 24) slightly decreased potency compared to the unsubstituted analog.[7]

  • Substitutions at R3 and R4: Methylation at the R3 (Compound 25) and R4 (Compound 26) positions resulted in a progressive increase in potency, with the R4-methyl analog being the most potent in this series.[7] This indicates that these positions can accommodate small alkyl groups, which may be engaging in beneficial hydrophobic interactions within the active site.

Experimental Protocol: LanthaScreen™ Biochemical Kinase Inhibition Assay

The determination of TAK1 inhibitory activity was performed using a robust and sensitive LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.

LanthaScreen_Workflow Start Assay Preparation Add_Kinase Add TAK1/TAB1 Enzyme Start->Add_Kinase Add_Inhibitor Add Test Compound (Imidazole Analog) Add_Kinase->Add_Inhibitor Add_Tracer Add Alexa Fluor™ 647-labeled Kinase Tracer Add_Inhibitor->Add_Tracer Add_Antibody Add Europium-labeled Anti-Tag Antibody Add_Tracer->Add_Antibody Incubate Incubate at Room Temperature Add_Antibody->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End Results Analyze_Data->End

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: The TAK1/TAB1 enzyme complex is diluted to the desired concentration in a kinase buffer. The test compounds (imidazole analogs) are serially diluted to create a concentration gradient.

  • Assay Plate Setup: The diluted enzyme and test compounds are added to the wells of a microplate.

  • Tracer and Antibody Addition: A fluorescently labeled kinase tracer (which binds to the ATP-binding site) and a europium-labeled antibody (which binds to the kinase) are added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.

  • Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The reader excites the europium donor fluorophore, and if the tracer is bound to the kinase, energy is transferred to the acceptor fluorophore, generating a FRET signal.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. The data is plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Proposed Mechanism of Action and Binding Mode

X-ray crystallography studies of related imidazole-based inhibitors have revealed a distinct binding mode within the kinase hinge region.[7] The imidazole core is believed to form crucial hydrogen bond interactions with the backbone of the hinge region, a common feature of type I kinase inhibitors.

Binding_Mode Imidazole_Inhibitor Imidazole Analog Hinge Hinge Imidazole_Inhibitor->Hinge H-Bonds Pocket Pocket Imidazole_Inhibitor->Pocket Hydrophobic Interactions (e.g., from R4-Methyl)

The nitrogen atoms of the imidazole ring are perfectly positioned to act as hydrogen bond acceptors and/or donors with the amide and carbonyl groups of the kinase hinge. The substituents at the R3 and R4 positions likely extend into a nearby hydrophobic pocket, explaining the increased potency observed with small alkyl groups at these positions. The detrimental effect of a substituent at the R1 position suggests that this part of the molecule may be oriented towards a sterically constrained area or that a hydrogen atom at this position is critical for maintaining the correct geometry for hinge binding.

Broader Therapeutic Horizons for Imidazole-2-Carboxylate Analogs

The therapeutic potential of the 1-methyl-1H-imidazole-2-carboxylate scaffold extends beyond TAK1 inhibition.

  • JAK2 Inhibition: A series of 1-methyl-1H-imidazole derivatives have been developed as potent and orally bioavailable inhibitors of Janus Kinase 2 (JAK2).[4] These compounds have shown significant tumor growth inhibition in xenograft models, highlighting their potential in the treatment of myeloproliferative neoplasms and other cancers driven by aberrant JAK/STAT signaling.

  • Metallo-β-Lactamase Inhibition: Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the discovery of potent inhibitors of metallo-β-lactamases (MBLs).[3] These enzymes are a major cause of bacterial resistance to last-resort carbapenem antibiotics. The imidazole-2-carboxylate moiety acts as a key pharmacophore that chelates the zinc ions in the MBL active site, restoring the efficacy of carbapenems against resistant Gram-negative bacteria.

Conclusion

The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel therapeutics. The detailed SAR analysis of their activity as TAK1 inhibitors demonstrates that subtle structural modifications can lead to significant gains in potency. The versatility of this scaffold is further underscored by its successful application in the design of inhibitors for other critical drug targets like JAK2 and metallo-β-lactamases. Future research in this area will undoubtedly focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into effective clinical candidates.

References

A Comparative Guide to the Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate: An Economic Viability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate, a key building block in the pharmaceutical industry, is achievable through several synthetic routes. The economic viability of a chosen method is a critical factor for its application in both research and large-scale production. This guide provides an in-depth technical comparison of the most prominent synthesis methods, focusing on their economic feasibility, experimental protocols, and environmental impact.

Executive Summary

Two primary synthetic routes for this compound are critically evaluated:

  • Route A: The Fischer Esterification of 1-methyl-1H-imidazole-2-carboxylic acid. This classic acid-catalyzed esterification is a straightforward and reliable method.

  • Route B: The Reaction of 1-methyl-1H-imidazole with Ethyl Chloroformate. This method offers a direct approach to the target molecule and is particularly suited for industrial-scale production.

A third, multi-step route involving the initial carboxylation of 1H-imidazole is also considered but is generally less economically viable for this specific product due to its complexity.

This guide will demonstrate that while both primary routes are effective, the reaction with ethyl chloroformate (Route B) presents a more economically favorable and scalable option for industrial applications , primarily due to its higher throughput and potentially lower overall process costs.

Comparative Analysis of Synthesis Routes

A comprehensive comparison of the two main synthetic pathways is presented below, considering key parameters that influence their economic viability.

ParameterRoute A: Fischer EsterificationRoute B: Reaction with Ethyl Chloroformate
Starting Materials 1-methyl-1H-imidazole-2-carboxylic acid, Ethanol1-methyl-1H-imidazole, Ethyl chloroformate, Triethylamine
Overall Yield Typically >90%Reported up to 70-90%
Reaction Time 2-12 hours1-3 hours
Scalability Good, but can be limited by reaction volume and water removalExcellent, well-suited for industrial batch processing
Key Advantages Simple procedure, readily available and relatively safe reagents.Faster reaction time, high throughput, potentially one-pot synthesis.
Key Disadvantages Requires the pre-synthesis or purchase of the carboxylic acid starting material, equilibrium reaction requires driving to completion.Use of hazardous and moisture-sensitive ethyl chloroformate, requires careful handling and anhydrous conditions.
Estimated Cost/kg Moderately High (dependent on carboxylic acid cost)Potentially Lower (dependent on bulk pricing of starting materials)

In-Depth Analysis of Synthesis Methods

Route A: Fischer Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

This method relies on the acid-catalyzed reaction between 1-methyl-1H-imidazole-2-carboxylic acid and an excess of ethanol to drive the equilibrium towards the formation of the ethyl ester.

Materials:

  • 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • To a solution of 1-methyl-1H-imidazole-2-carboxylic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure this compound.[1][2][3][4][5]

The use of a large excess of ethanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.[1][2] The strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[1][2] The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during workup and storage.

The primary determinant of the economic viability of this route is the cost of the starting material, 1-methyl-1H-imidazole-2-carboxylic acid. While commercially available, its price can be significant, especially for large-scale synthesis.[6][7][8][9][10][11] The use of inexpensive ethanol and a catalytic amount of sulfuric acid helps to mitigate costs. However, the need for a separate synthesis step for the carboxylic acid adds to the overall process cost and complexity.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid 1-methyl-1H-imidazole- 2-carboxylic acid Ester Ethyl 1-methyl-1H-imidazole- 2-carboxylate Carboxylic_Acid->Ester Reaction Ethanol Ethanol (excess) Ethanol->Ester Catalyst H₂SO₄ (catalyst) Catalyst->Ester Heat Reflux Heat->Ester Water Water Ester->Water Byproduct

Caption: Fischer Esterification of 1-methyl-1H-imidazole-2-carboxylic acid.

Route B: Reaction of 1-methyl-1H-imidazole with Ethyl Chloroformate

This method involves the direct acylation of 1-methyl-1H-imidazole with ethyl chloroformate in the presence of a base. This approach is often favored in industrial settings due to its efficiency and scalability.[12]

Materials:

  • 1-methyl-1H-imidazole (1.0 eq)

  • Ethyl chloroformate (1.0-1.2 eq)

  • Triethylamine (1.0-1.2 eq)

  • Anhydrous Acetonitrile or other aprotic solvent

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-1H-imidazole and triethylamine in anhydrous acetonitrile.

  • Cool the mixture to -20°C to 0°C.

  • Slowly add ethyl chloroformate to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.[12]

The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting imidazole and prevent the desired reaction.[13] The reaction is performed at low temperatures to control the exothermicity and minimize the formation of byproducts. Anhydrous conditions are critical as ethyl chloroformate is highly moisture-sensitive and will readily hydrolyze.[14][15][16][17]

This route is highly attractive from an economic standpoint for large-scale production. The starting materials, 1-methyl-1H-imidazole and ethyl chloroformate, are commercially available in bulk at a relatively lower cost compared to 1-methyl-1H-imidazole-2-carboxylic acid.[18][19][20][21][22] The shorter reaction times and high throughput contribute to lower operational costs. However, the use of the hazardous and corrosive ethyl chloroformate necessitates specialized handling procedures and equipment, which can add to the initial capital investment.[14][15][16][17]

Chloroformate_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Imidazole 1-methyl-1H-imidazole Ester Ethyl 1-methyl-1H-imidazole- 2-carboxylate Imidazole->Ester Acylation Chloroformate Ethyl Chloroformate Chloroformate->Ester Base Triethylamine Salt Triethylamine HCl Base->Salt Solvent Acetonitrile Solvent->Ester Temp Low Temperature Temp->Ester

Caption: Reaction of 1-methyl-1H-imidazole with ethyl chloroformate.

Green Chemistry and Safety Considerations

A holistic assessment of economic viability must also include the environmental impact and safety of the chosen synthesis route.

Route A: Fischer Esterification is generally considered a "greener" process. It utilizes ethanol, a renewable and low-toxicity solvent, and a catalytic amount of acid. The main byproduct is water. However, the synthesis of the starting carboxylic acid may have its own environmental footprint that needs to be considered in a full lifecycle analysis.

Route B: Reaction with Ethyl Chloroformate presents more significant safety and environmental challenges. Ethyl chloroformate is highly toxic, corrosive, and moisture-sensitive.[14][15][16][17] The reaction also produces a stoichiometric amount of triethylamine hydrochloride salt as a byproduct, which requires proper disposal. From a green chemistry perspective, this route has a higher E-factor (Environmental Factor) due to the generation of this salt waste.

To quantify the environmental impact, the E-Factor (mass of waste / mass of product) can be estimated for each route. A lower E-factor indicates a greener process.

  • Route A (E-Factor Estimation): Assuming a high-yielding synthesis of the carboxylic acid, the primary waste is from the workup solvents. With efficient solvent recycling, the E-factor can be kept relatively low.

  • Route B (E-Factor Estimation): The generation of triethylamine hydrochloride as a byproduct significantly increases the E-factor. For every kilogram of product, a substantial amount of salt waste is produced.

Conclusion and Recommendation

For laboratory-scale synthesis where simplicity and the use of less hazardous materials are prioritized, the Fischer Esterification (Route A) is a viable option, provided the starting carboxylic acid is readily available.

However, for industrial-scale production where cost per kilogram and process efficiency are paramount, the reaction of 1-methyl-1H-imidazole with ethyl chloroformate (Route B) is the more economically viable method . Despite the challenges associated with handling ethyl chloroformate, the lower cost of starting materials, shorter reaction times, and high scalability make it the preferred choice for bulk manufacturing. It is imperative that any industrial application of Route B incorporates robust safety protocols and waste management strategies to mitigate its inherent hazards and environmental impact.

References

A Comparative Guide to the Reactivity of Ethyl 1-methyl-1H-imidazole-2-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of structural isomers is paramount. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, owing to its presence in numerous bioactive compounds and its ability to participate in crucial biological interactions.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 1-methyl-1H-imidazole-2-carboxylate and its 4- and 5-carboxylate isomers. We will dissect the electronic and steric factors governing their behavior in key chemical transformations, supported by established chemical principles and detailed experimental protocols for verification.

Introduction: The Significance of Isomeric Position

The three isomers in focus are:

  • This compound (1)

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate (2)

  • Ethyl 1-methyl-1H-imidazole-5-carboxylate (3)

While sharing the same molecular formula, the positioning of the ethyl carboxylate group on the N-methylated imidazole ring drastically alters the molecule's electronic landscape. This, in turn, dictates its susceptibility to nucleophilic and electrophilic attack, the stability of reaction intermediates, and ultimately, its utility as a synthetic building block. The imidazole ring is inherently electron-rich and aromatic, capable of acting as both a proton donor and acceptor.[2] However, the interplay between the electron-donating N-methyl group and the electron-withdrawing ethyl ester group creates a unique reactivity profile for each isomer.

isomers cluster_1 This compound (1) cluster_2 Ethyl 1-methyl-1H-imidazole-4-carboxylate (2) cluster_3 Ethyl 1-methyl-1H-imidazole-5-carboxylate (3) img1 img1 img2 img2 img3 img3

Caption: Structures of the three isomers under comparison.

Foundational Principles: Electronic Effects within the Imidazole Ring

The reactivity of these isomers is governed by a balance of inductive and resonance (mesomeric) effects.

  • N-Methyl Group (N1): This group is electron-donating through an inductive effect (+I), increasing the electron density of the ring, particularly at the adjacent C2 and C5 positions.

  • Ethyl Carboxylate Group (-COOEt): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack and renders the carbonyl carbon susceptible to nucleophilic attack.

The critical difference lies in the position of the powerful -COOEt group relative to the two ring nitrogens.

  • In isomer 1 (2-carboxylate) , the ester is positioned at the most electron-deficient carbon (C2), which is situated between two nitrogen atoms. This position is known to be the most acidic C-H bond in the parent imidazole.[3]

  • In isomer 2 (4-carboxylate) and isomer 3 (5-carboxylate) , the ester is at positions less influenced by the dual-nitrogen proximity. Due to the rapid tautomerism in unmethylated 4(5)-substituted imidazoles, fixing the methyl group at N1 is crucial for creating distinct and stable 4- and 5-isomers.[1]

Comparative Reactivity Analysis

We will now explore the predicted and experimentally verifiable reactivity of these isomers in three fundamental reaction classes.

A. Reaction I: Base-Catalyzed Hydrolysis (Nucleophilic Acyl Substitution)

The hydrolysis of the ester to a carboxylic acid is a critical reaction, often a necessary step in drug synthesis. The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will react faster with a nucleophile (e.g., OH⁻).

Mechanistic Rationale: The reaction proceeds via a tetrahedral intermediate. The stability of this intermediate and the electrophilicity of the starting carbonyl are influenced by the electron-withdrawing power of the attached imidazole ring.

hydrolysis_mechanism reactant R-C(=O)OEt Ester intermediate R-C(O⁻)(OEt)(OH) Tetrahedral Intermediate reactant->intermediate + OH⁻ intermediate->reactant - OH⁻ product R-C(=O)O⁻ Carboxylate intermediate->product - EtO⁻ final_product R-C(=O)OH Carboxylic Acid product->final_product + H⁺

Caption: General mechanism for base-catalyzed ester hydrolysis.

Predicted Reactivity Order: 1 > 2 > 3

  • This compound (1): Expected to be the most reactive. The C2 position is the most electron-deficient due to the inductive effects of both adjacent nitrogen atoms. This strong electron withdrawal makes the attached carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate (2): Exhibits intermediate reactivity. The ester at C4 is influenced by the electron-withdrawing N3 and the electron-donating N1-methyl group, but the effect is less pronounced than at C2.

  • Ethyl 1-methyl-1H-imidazole-5-carboxylate (3): Predicted to be the least reactive. The C5 position is adjacent to the electron-donating N1-methyl group, which partially counteracts the electron-withdrawing effect of the ester, reducing the electrophilicity of the carbonyl carbon compared to the other isomers.

Experimental Protocol: Comparative Hydrolysis Rate Determination

This protocol provides a robust method for validating the predicted reactivity order.

hydrolysis_workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_quench 3. Sampling cluster_analyze 4. Analysis cluster_data 5. Data Analysis prep Solution Preparation react Reaction Initiation quench Aliquoting & Quenching analyze HPLC Analysis data Data Processing p1 Prepare 0.1 M stock solutions of each isomer (1, 2, and 3) in a suitable solvent (e.g., Ethanol). r1 In separate temperature-controlled vessels (e.g., 25°C), mix equal volumes of an isomer stock solution and the NaOH solution. p1->r1 p2 Prepare a 0.2 M aqueous NaOH solution. p2->r1 r2 Start timer immediately upon mixing. q1 At defined time intervals (e.g., 2, 5, 10, 30, 60 min), withdraw an aliquot of the reaction mixture. r2->q1 q2 Immediately quench the reaction by adding the aliquot to a vial containing an excess of acid (e.g., 0.1 M HCl) to neutralize the NaOH. q1->q2 a1 Inject the quenched samples into an HPLC system. q2->a1 a2 Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate the ester from the carboxylic acid product. a3 Monitor the disappearance of the starting ester peak area at a specific wavelength (e.g., 230 nm). d1 Plot the natural logarithm of the ester concentration (or peak area) versus time for each isomer. a3->d1 d2 Determine the pseudo-first-order rate constant (k) from the slope of the line. d1->d2 d3 Compare the rate constants to establish the reactivity order. d2->d3

Caption: Experimental workflow for determining hydrolysis rates.

B. Reaction II: Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic substitution on the imidazole ring is a key functionalization reaction. The regioselectivity is dictated by the directing effects of the existing substituents. The N1-methyl group is an activating, ortho-para director (directing to C2 and C5), while the ester group is a deactivating, meta-director.

Predicted Regioselectivity:

  • Isomer 1 (2-carboxylate): The C4 and C5 positions are available. The ester at C2 deactivates both positions, but the N1-methyl group activates C5. Therefore, substitution is most likely to occur at the C4 position , which is 'meta' to the deactivating ester group and less influenced by the steric bulk of the N-methyl group.

  • Isomer 2 (4-carboxylate): The C2 and C5 positions are available. The C5 position is strongly activated by the adjacent N1-methyl group and is 'ortho' to it. The C2 position is activated by N1 but deactivated by N3. Electrophilic attack is most favorable at the C5 position .[3]

  • Isomer 3 (5-carboxylate): The C2 and C4 positions are available. The N1-methyl group activates the C2 position. The ester at C5 deactivates the adjacent C4 position. Attack is favored at the C2 position , although this position is generally less reactive towards electrophiles than C4/C5.

Relative Rates: The overall electron density of the ring determines the reaction rate. The ester group is deactivating. The isomer where the activating and deactivating groups are in most conflict will be the slowest. Predicted Rate Order: 2 > 3 > 1

EAS_outcomes start1 Isomer 1 (2-COOEt) end1 4-Nitro-1-methyl-1H-imidazole-2-carboxylate Major Product start1->end1 HNO₃/H₂SO₄ start2 Isomer 2 (4-COOEt) end2 5-Nitro-1-methyl-1H-imidazole-4-carboxylate Major Product start2->end2 HNO₃/H₂SO₄ start3 Isomer 3 (5-COOEt) end3 2-Nitro-1-methyl-1H-imidazole-5-carboxylate Major Product start3->end3 HNO₃/H₂SO₄

Caption: Predicted major products from electrophilic nitration.

C. Reaction III: Nucleophilic Aromatic Substitution (SNA)

SNAr reactions on electron-rich heterocycles like imidazole are generally unfavorable unless an activating group (like a nitro group) is present to stabilize the negative charge of the Meisenheimer intermediate, or if the reaction occurs at the inherently electron-deficient C2 position.

Predicted Reactivity:

  • Isomers 2 and 3 (4- and 5-carboxylates): These isomers possess an unsubstituted C2 position. This is the most plausible site for nucleophilic attack, especially with strong nucleophiles and high temperatures. The reactivity would be low but possible.

  • Isomer 1 (2-carboxylate): This isomer lacks an available C2 proton. Nucleophilic attack at C4 or C5 is highly unlikely without a strongly activating group. It is the least reactive of the three towards SNAr on the ring itself.

Summary of Comparative Reactivity

The distinct electronic environments of the three isomers lead to divergent reactivity profiles, which are crucial for synthetic planning.

Reaction TypeMost Reactive IsomerLeast Reactive IsomerRationale
Ester Hydrolysis 1 (2-carboxylate)3 (5-carboxylate)Highest electrophilicity of the C2-carbonyl due to proximity to both N atoms.
Electrophilic Substitution 2 (4-carboxylate)1 (2-carboxylate)C5 position in isomer 2 is strongly activated by N1-Me. Isomer 1 is most deactivated.
Nucleophilic Substitution 2 & 3 (at C2)1 (at C4/C5)Availability of the electron-deficient C2 position for attack.

Conclusion for the Practicing Scientist

The choice between this compound and its 4- or 5-isomers is not arbitrary; it is a strategic decision that profoundly impacts synthetic strategy.

  • For applications requiring a labile ester for subsequent hydrolysis to a carboxylic acid, the 2-carboxylate isomer (1) is the superior choice.

  • For synthetic routes involving electrophilic functionalization of the imidazole ring, the 4-carboxylate isomer (2) offers the highest reactivity and predictable regioselectivity at the C5 position.

  • If the synthetic design requires substitution at the C2 position , the 4- and 5-carboxylate isomers (2 and 3) provide the necessary unsubstituted site, though the conditions required may be harsh.

This guide provides a predictive framework grounded in established principles of physical organic chemistry. The provided experimental protocols offer a clear path to empirically validate these predictions, ensuring that compound selection is based on robust data, leading to more efficient and successful research and development outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methyl-1H-imidazole-2-carboxylate. As a niche laboratory chemical, it is imperative to manage its waste stream with precision and an unwavering commitment to safety and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers and laboratory managers to make informed, safe decisions.

The procedures outlined below are synthesized from safety data sheets of structurally analogous compounds and established best practices for laboratory chemical waste management, ensuring a robust and reliable methodology.

Core Principle: Proactive Hazard Assessment

The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[1][2][3][4] The parent compound, imidazole, carries more severe warnings, including the potential for severe skin burns and eye damage.[5] Therefore, treating this compound with a high degree of caution is a scientifically sound and necessary precaution.

Potential Hazard GHS Hazard Statement Rationale & Implication for Disposal
Skin Irritation H315: Causes skin irritationDirect contact with the chemical or its solutions during handling and disposal can cause irritation. This necessitates the use of appropriate chemical-resistant gloves.[1][2][4]
Serious Eye Irritation H319: Causes serious eye irritationSplashes are a significant risk. The potential for serious eye damage mandates the use of sealed safety goggles and, in some cases, a face shield.[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationIf the compound is a fine powder, the generation of dust during handling or spill cleanup poses an inhalation risk. All handling should occur in a well-ventilated area or chemical fume hood.[1][2][3]
Harmful if Swallowed H302: Harmful if swallowedIngestion is a potential route of exposure. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.[2][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the hazard assessment, a specific suite of PPE is required to prevent exposure during all handling and disposal operations. This equipment is your primary barrier against chemical contact.

  • Eye and Face Protection : At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[2]

    • Lab Coat : A standard lab coat is required. For larger quantities or significant spill risk, a complete chemical-resistant suit may be necessary.[2]

  • Respiratory Protection : All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[1][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA approved respirator with an appropriate particulate filter (such as a P95 or P100) must be used.[2][6]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and correctly to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Evacuate : Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading or entering drains or waterways.[1]

  • Cleanup (for a solid spill) :

    • Do not use a dry brush or create dust.[1]

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep or shovel the material into a clean, dry, and sealable container specifically designated for hazardous waste.[1][4] An explosion-proof vacuum may be used if available and appropriate.[1]

  • Decontamination : Once the bulk material is collected, decontaminate the spill area with a suitable solvent (consult your institution's safety office) or soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose : Securely seal and label the waste container with "Hazardous Waste" and the chemical name. Dispose of it according to the procedures in Section 4.

Systematic Disposal Workflow

The disposal of this compound must follow the principle that all laboratory chemical waste is considered hazardous until proven otherwise.[8] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[7][8][9]

Disposal Decision Workflow

Caption: Workflow for the compliant disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Characterization : Treat all this compound waste—including unused product, reaction residues, and contaminated materials (e.g., weigh boats, gloves, absorbent pads)—as hazardous chemical waste.[8]

  • Container Selection :

    • Select a waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top cap is a standard choice.[10][11]

    • Ensure the container is in good condition, free from leaks or cracks.[9]

  • Waste Labeling :

    • Label the container clearly before adding any waste.

    • The label must include: the words "Hazardous Waste," the full chemical name ("this compound"), and the date the first waste was added.[10]

  • Accumulation :

    • Collect the waste in the labeled container at or near the point of generation.[10][11] This location is known as a Satellite Accumulation Area (SAA).

    • Crucially, keep the waste container securely capped at all times, except when adding waste. [8][10] This prevents the release of vapors and protects against spills.

    • Do not mix incompatible waste streams. Store this waste away from strong acids, bases, and oxidizing agents.[6][11]

  • Request for Pickup : Once the container is full, or within the time limits set by your institution (often 6-12 months), arrange for pickup through your organization's Environmental Health and Safety (EHS) department.[9][10] They are responsible for the final transport and disposal at a licensed facility in accordance with EPA regulations.

  • Empty Container Disposal :

    • A container that once held this chemical is not considered "empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., water or an alcohol, depending on solubility).

    • The rinsate from this cleaning process is also hazardous waste and must be collected in your designated hazardous waste container.[8]

    • After triple-rinsing, deface or remove all hazardous labels from the container. It may then be disposed of as regular solid waste, but you must confirm this procedure with your institutional EHS policy.[8]

Regulatory Oversight

All disposal activities are governed by federal and local regulations. Adherence to the protocols in this guide will ensure compliance with the primary regulatory bodies:

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal.[9] Your institution's EHS office is responsible for ensuring these complex regulations are met.

  • Occupational Safety and Health Administration (OSHA) : OSHA mandates a safe working environment for laboratory personnel. This includes requirements for hazard communication, proper training, and the provision of necessary PPE to handle chemicals safely.[9][12]

By following these detailed procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and professional responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-1h-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-1h-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.